1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHDEBMXBDBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312475 | |
| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19212-42-1 | |
| Record name | 19212-42-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone (CAS 19212-42-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone (CAS 19212-42-1), a heterocyclic ketone belonging to the isoxazole class of compounds. Isoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This guide synthesizes the available chemical, physical, and biological data for this specific molecule. It includes a proposed synthetic pathway with a detailed experimental protocol, a summary of its physical and chemical properties, and a discussion of its potential biological activities, particularly as an antimicrobial agent. The information is presented to support further research and development efforts involving this compound.
Chemical and Physical Properties
This compound is a white crystalline powder. A summary of its known physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 19212-42-1 | N/A |
| Molecular Formula | C₁₂H₁₁NO₂ | N/A |
| Molecular Weight | 201.22 g/mol | N/A |
| Appearance | White crystalline powder | [1] |
| Melting Point | 51-53°C | [1] |
| Boiling Point | 338.6°C at 760 mmHg | [1] |
| Flash Point | 158.6°C | [1] |
| Solubility | 2300 ppm at 25°C | [1] |
| Density | 0.970 g/ml (20°C) | [1] |
Synthesis
A closely related compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, has been synthesized from benzaldehyde oxime and ethyl acetoacetate. By substituting acetylacetone (pentane-2,4-dione) for ethyl acetoacetate, the target molecule, this compound, can be synthesized.
Proposed Synthetic Pathway
The proposed synthesis involves the in-situ generation of benzonitrile oxide from benzaldehyde oxime, which then undergoes a cycloaddition reaction with acetylacetone.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method and has not been experimentally validated.
Materials:
-
Benzaldehyde oxime
-
Acetylacetone (Pentane-2,4-dione)
-
Chloramine-T trihydrate
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (1.0 eq) in ethanol.
-
Addition of Reactants: To this solution, add acetylacetone (1.2 eq).
-
Initiation of Cycloaddition: Slowly add a solution of Chloramine-T trihydrate (1.1 eq) in ethanol to the reaction mixture at room temperature. The addition should be dropwise to control the reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts. Separate the organic layer and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a white crystalline solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Biological Activity
While specific biological data for this compound is limited in peer-reviewed literature, the isoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.
Antimicrobial Activity
Commercial suppliers indicate that this compound is used as a preservative and for controlling microbial fouling in various industrial applications, which strongly suggests it possesses antimicrobial properties.[1] The isoxazole ring is a key feature in several antibacterial and antifungal drugs. The mechanism of action for antimicrobial isoxazoles can vary, but often involves the inhibition of essential cellular processes in microorganisms.
| Potential Antimicrobial Activity | Target Microorganisms |
| Antibacterial | Gram-positive and Gram-negative bacteria |
| Antifungal | Various fungal species |
Other Potential Biological Activities
Isoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:
-
Anti-inflammatory
-
Analgesic
-
Anticancer
-
Antiviral
-
Anticonvulsant
Further research is required to determine if this compound exhibits any of these other activities.
Experimental Workflows
Given the lack of specific published studies on this compound, the following are generalized workflows that would be applicable for its synthesis and biological evaluation.
Synthetic and Purification Workflow
Caption: General workflow for the synthesis and purification of the target compound.
Antimicrobial Screening Workflow
Caption: A generalized workflow for in vitro antimicrobial screening.
Conclusion
This compound is a readily synthesizable isoxazole derivative with known physical properties and strong potential as an antimicrobial agent. The proposed synthetic route via a 1,3-dipolar cycloaddition offers a straightforward method for its preparation. While there is a lack of detailed, publicly available biological data for this specific compound, its structural similarity to other bioactive isoxazoles and its industrial applications as a preservative suggest that it is a promising candidate for further investigation in drug discovery and development, particularly in the field of antimicrobial agents. Future research should focus on the experimental validation of the proposed synthesis, comprehensive antimicrobial screening against a broad panel of pathogens, and elucidation of its mechanism of action.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Acetyl-5-methyl-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-5-methyl-3-phenylisoxazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical agents.[1][2] Its unique molecular architecture, featuring an isoxazole core substituted with phenyl, methyl, and acetyl groups, imparts specific physicochemical properties that are pivotal for its reactivity and application in drug design and material science. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Acetyl-5-methyl-3-phenylisoxazole, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability for various applications, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. While comprehensive experimental data for 4-Acetyl-5-methyl-3-phenylisoxazole is not extensively available in the public domain, the following table summarizes the known quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | [Chem-Impex][2] |
| Molecular Weight | 201.22 g/mol | [Chem-Impex][2] |
| CAS Number | 19212-42-1 | [Chem-Impex][2] |
| Appearance | White crystalline powder | [IndiaMART][3] |
| Melting Point | 51-53 °C | [IndiaMART][3] |
| Boiling Point | 338.6 °C at 760 mmHg | [IndiaMART][3] |
| Density | 0.970 g/mL (at 20 °C) | [IndiaMART][3] |
| Solubility | 2300 ppm at 25 °C (Solvent not specified) | [IndiaMART][3] |
| pKa | Data not available | |
| LogP | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 4-Acetyl-5-methyl-3-phenylisoxazole are crucial for its application in research and development. The following sections provide generalized methodologies based on established procedures for similar isoxazole derivatives.
Synthesis of 4-Acetyl-5-methyl-3-phenylisoxazole
A common and effective method for the synthesis of 3,4,5-trisubstituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or the reaction of a β-diketone with hydroxylamine. A plausible synthetic route for 4-Acetyl-5-methyl-3-phenylisoxazole involves the reaction of benzaldehyde oxime with acetylacetone.
Materials:
-
Benzaldehyde oxime
-
Acetylacetone (2,4-pentanedione)
-
A suitable base (e.g., sodium ethoxide, piperidine)
-
An oxidizing agent (e.g., N-Chlorosuccinimide (NCS), Chloramine-T)
-
An appropriate solvent (e.g., ethanol, methanol, dimethylformamide (DMF))
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Oxime Formation (if starting from benzaldehyde): If not starting with benzaldehyde oxime, it can be prepared by reacting benzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde oxime and acetylacetone in the chosen solvent.
-
Addition of Base and Oxidizing Agent: To the stirred solution, add the base followed by the portion-wise addition of the oxidizing agent. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, hexane) to yield pure 4-Acetyl-5-methyl-3-phenylisoxazole.
Characterization Protocols
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of 4-Acetyl-5-methyl-3-phenylisoxazole is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Phenyl Protons: A multiplet in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the five protons of the phenyl group.
-
Methyl Protons (on the isoxazole ring): A singlet around δ 2.5-2.8 ppm corresponding to the three protons of the methyl group at position 5.
-
Acetyl Protons: A singlet around δ 2.3-2.6 ppm corresponding to the three protons of the acetyl group at position 4.
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon: A signal in the downfield region (typically δ 190-200 ppm) for the acetyl carbonyl carbon.
-
Isoxazole Ring Carbons: Signals for the carbons of the isoxazole ring (C3, C4, and C5) will appear in the range of δ 110-170 ppm.
-
Phenyl Carbons: Signals for the carbons of the phenyl ring will be observed in the aromatic region (δ 125-140 ppm).
-
Methyl Carbons: Signals for the methyl carbons will appear in the upfield region (δ 10-30 ppm).
-
Sample Preparation for NMR:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 201.
-
Fragmentation Pattern: Common fragmentation pathways for such isoxazole derivatives may involve the cleavage of the acetyl group, loss of CO, and fragmentation of the isoxazole ring. Key fragments could include [M-CH₃]⁺ (m/z 186), [M-COCH₃]⁺ (m/z 158), and fragments corresponding to the phenyl and isoxazole moieties.
Sample Preparation for MS:
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Chromatography is essential for assessing the purity of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Procedure: Dissolve a small amount of the sample in the mobile phase, filter it, and inject it into the HPLC system. Purity is determined by the percentage of the area of the main peak.
-
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Procedure: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC system.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis of 4-Acetyl-5-methyl-3-phenylisoxazole.
Caption: Generalized synthetic workflow for 4-Acetyl-5-methyl-3-phenylisoxazole.
Biological Context and Applications
4-Acetyl-5-methyl-3-phenylisoxazole is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential biological activities. The isoxazole scaffold is a well-known pharmacophore present in a variety of therapeutic agents, exhibiting a broad range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[4][5] The acetyl group at the 4-position of the isoxazole ring provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery screening. Its role as a reference standard in chromatography underscores its importance in analytical chemistry for the quality control of related pharmaceutical products.[2]
Conclusion
This technical guide has provided a detailed overview of the known physicochemical properties, generalized experimental protocols for synthesis and characterization, and a visual representation of the synthetic workflow for 4-Acetyl-5-methyl-3-phenylisoxazole. While some specific experimental data for this compound remain to be fully elucidated in publicly accessible literature, the information provided herein, based on established chemical principles and data from closely related analogues, serves as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical entity. Further experimental investigation is warranted to fully characterize its physicochemical profile and explore its potential in various scientific and industrial applications.
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. indiamart.com [indiamart.com]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
Elucidating the Molecular Architecture: A Technical Guide to 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the structural elucidation of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone. The document outlines the key physicochemical properties, a plausible synthetic route, and a detailed breakdown of the spectroscopic analysis required to confirm its molecular structure.
Introduction
This compound is a member of the isoxazole family, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The isoxazole scaffold is of significant interest in medicinal chemistry and drug discovery, as it is a core component in numerous biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities.[4] The precise arrangement of the phenyl, methyl, and acetyl substituents on the isoxazole ring is critical to its chemical properties and biological function, making unambiguous structure elucidation a fundamental requirement for any research or development application.[5] This guide details the synergistic use of modern analytical techniques to confirm its identity.
Physicochemical and Structural Properties
The compound, also known as 4-Acetyl-5-methyl-3-phenylisoxazole, presents as a white crystalline powder.[6] Its key physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₂ | N/A |
| Molecular Weight | 201.22 g/mol | N/A |
| Appearance | White crystalline powder | [6] |
| Melting Point | 51-53°C | [6] |
| Boiling Point | 338.6°C at 760 mmHg | [6] |
| Density | 0.970 g/mL (at 20°C) | [6] |
| Flash Point | 158.6°C | [6] |
| InChI Key | SMNLZIPZXIVDCL-UHFFFAOYSA-N (analogue) | [7] |
| SMILES | O=C(C)C1=C(C)ON=C1C2=CC=CC=C2 (predicted) | N/A |
Synthesis Pathway
The synthesis of 3,4,5-trisubstituted isoxazoles like the title compound can be efficiently achieved through the cyclocondensation of a β-dicarbonyl compound with hydroxylamine.[8][9][10] A highly plausible route involves the reaction of 2-acetyl-1-phenylbutane-1,3-dione with hydroxylamine hydrochloride. The regiochemistry of the cyclization can be controlled by reaction conditions to yield the desired isomer.[8][11]
Experimental Protocol: Synthesis
-
Reaction Setup : To a solution of 2-acetyl-1-phenylbutane-1,3-dione (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base such as pyridine or sodium acetate (1.2 eq).[8]
-
Reaction Execution : Stir the mixture and heat under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : After cooling to room temperature, pour the reaction mixture into cold water to precipitate the crude product.
-
Purification : Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[8]
Structure Elucidation via Spectroscopic Analysis
The definitive structure of the compound is established by a combination of spectroscopic methods. While a complete experimental dataset for the title compound is not publicly available, the following data is predicted based on its structure and known data from closely related analogues.[7][12]
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number and chemical environment of hydrogen atoms in the molecule.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.70 - 7.80 | Multiplet | 2H | Phenyl (ortho-H) |
| ~ 7.40 - 7.50 | Multiplet | 3H | Phenyl (meta, para-H) |
| ~ 2.65 | Singlet | 3H | C5-CH₃ (Isoxazole) |
| ~ 2.45 | Singlet | 3H | COCH₃ (Acetyl) |
Interpretation: The multiplet signals between 7.40 and 7.80 ppm are characteristic of a mono-substituted phenyl group. Two distinct singlet signals are expected for the two methyl groups. The downfield shift of the isoxazole methyl group (~2.65 ppm) compared to the acetyl methyl group (~2.45 ppm) is anticipated due to the electronic environment of the heterocyclic ring.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 194.0 | C =O (Acetyl) |
| ~ 171.0 | C5 (Isoxazole) |
| ~ 162.0 | C3 (Isoxazole) |
| ~ 130.5 | Phenyl (para-C) |
| ~ 129.0 | Phenyl (ortho-C) |
| ~ 128.8 | Phenyl (meta-C) |
| ~ 127.5 | Phenyl (ipso-C) |
| ~ 115.0 | C4 (Isoxazole) |
| ~ 30.0 | C OCH₃ (Acetyl) |
| ~ 12.0 | C5-C H₃ (Isoxazole) |
Interpretation: The spectrum is expected to show 10 distinct carbon signals, corresponding to the 12 carbon atoms (accounting for symmetry in the phenyl group). Key signals include the carbonyl carbon of the acetyl group at a very downfield position (~194.0 ppm), the three distinct carbons of the isoxazole ring, and four signals for the phenyl group. The two methyl carbons are expected at the upfield end of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Bond Vibration | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic |
| ~ 2950 - 2850 | C-H stretch | Aliphatic (CH₃) |
| ~ 1700 | C=O stretch (strong) | Ketone (Acetyl) |
| ~ 1610, 1580 | C=C & C=N stretch | Aromatic & Isoxazole Ring |
| ~ 1450 | C-H bend | Aliphatic (CH₃) |
| ~ 900 - 675 | C-H out-of-plane bend | Aromatic |
Interpretation: The most prominent feature would be a strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the acetyl group. Bands corresponding to the aromatic C=C and isoxazole C=N stretches, as well as aromatic and aliphatic C-H stretches, would confirm the presence of these key structural components.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data
| m/z Value | Assignment |
| ~ 201 | [M]⁺, Molecular Ion |
| ~ 186 | [M - CH₃]⁺ |
| ~ 158 | [M - COCH₃]⁺ |
| ~ 105 | [C₆H₅CO]⁺ |
| ~ 77 | [C₆H₅]⁺ |
| ~ 43 | [COCH₃]⁺ |
Interpretation: The molecular ion peak [M]⁺ at m/z ≈ 201 would confirm the molecular formula C₁₂H₁₁NO₂. Key fragmentation pathways would include the loss of the acetyl group (M-43) and the cleavage of the phenyl group, leading to characteristic fragments that further support the proposed structure.
General Experimental Protocol: Spectroscopic Analysis
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[13] The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[14][15]
-
IR Spectroscopy : The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.
-
Mass Spectrometry : Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), which provide the mass-to-charge ratio of the molecular ion and its fragments.
Integrated Structure Elucidation Workflow
The final structure is confirmed not by any single piece of data, but by the convergence of all spectroscopic evidence. The logical workflow for the elucidation is diagrammed below.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the integrated interpretation of multiple spectroscopic techniques. Mass spectrometry establishes the molecular formula, while IR spectroscopy confirms the presence of key functional groups, notably the acetyl carbonyl. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed map of the proton and carbon frameworks, respectively, allowing for the unambiguous assignment of the phenyl, methyl, and acetyl substituents on the isoxazole core. This comprehensive analytical approach is essential for verifying the identity and purity of the compound, ensuring its suitability for applications in research and development.
References
- 1. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. chemimpex.com [chemimpex.com]
- 6. indiamart.com [indiamart.com]
- 7. 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone | Sigma-Aldrich [sigmaaldrich.com]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. journalajocs.com [journalajocs.com]
- 13. scienceopen.com [scienceopen.com]
- 14. repositorio.uam.es [repositorio.uam.es]
- 15. chem.washington.edu [chem.washington.edu]
An In-depth Technical Guide to the Synthesis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, a valuable heterocyclic ketone intermediate in the development of pharmaceuticals and agrochemicals. The document details the most plausible synthetic pathway, experimental protocols, and relevant chemical data.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a classical isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. In this specific case, the key starting material is 3-benzoyl-pentane-2,4-dione. The reaction proceeds by the nucleophilic attack of hydroxylamine on one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable isoxazole ring.
The overall reaction is a two-step process starting from readily available precursors:
-
Step 1: Synthesis of 3-Benzoyl-pentane-2,4-dione: This intermediate is prepared via the C-acylation of pentane-2,4-dione with benzoyl chloride.
-
Step 2: Synthesis of this compound: The target compound is synthesized by the reaction of 3-benzoyl-pentane-2,4-dione with hydroxylamine hydrochloride.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.
2.1. Step 1: Synthesis of 3-Benzoyl-pentane-2,4-dione
This procedure is based on standard methods for the C-acylation of β-dicarbonyl compounds.
Materials:
-
Pentane-2,4-dione
-
Benzoyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether.
-
A solution of pentane-2,4-dione (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
A solution of benzoyl chloride (1.0 eq) in anhydrous diethyl ether is then added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is acidified with 1 M HCl to pH ~5 and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude 3-benzoyl-pentane-2,4-dione, which can be purified by vacuum distillation or recrystallization.
2.2. Step 2: Synthesis of this compound
This protocol is adapted from established procedures for isoxazole synthesis from 1,3-dicarbonyl compounds.
Materials:
-
3-Benzoyl-pentane-2,4-dione
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3-benzoyl-pentane-2,4-dione (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.2 eq) are dissolved in a mixture of ethanol and water (e.g., 2:1 v/v).
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The ethanol is removed under reduced pressure.
-
The resulting aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to afford the crude product.
-
The crude this compound is then purified by recrystallization from a suitable solvent such as ethanol or hexane to yield a white crystalline solid.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19212-42-1 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂ | |
| Molecular Weight | 201.22 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 51-53 °C | [2] |
| Boiling Point | 338.6 °C at 760 mmHg | [2] |
| Flash Point | 158.6 °C | [2] |
| Density | 0.970 g/mL (20 °C) | [2] |
| Solubility | 2300 ppm at 25 °C | [2] |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks |
| ¹H NMR (CDCl₃) | δ ~7.8-7.4 (m, 5H, Ar-H), 2.6 (s, 3H, -COCH₃), 2.4 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~195 (C=O), ~170 (isoxazole C5), ~162 (isoxazole C3), ~130-128 (aromatic C), ~115 (isoxazole C4), ~30 (-COCH₃), ~12 (-CH₃) |
| IR (KBr, cm⁻¹) | ~1680 (C=O stretch, ketone), ~1590 (C=N stretch, isoxazole), ~1450 (C=C stretch, aromatic) |
| Mass Spec (EI) | m/z 201 [M]⁺ |
Note: The spectroscopic data is predicted based on the structure and may vary slightly depending on the experimental conditions.
Mandatory Visualization
The following diagrams illustrate the key synthetic pathways and workflows.
4.1. Synthesis of 3-Benzoyl-pentane-2,4-dione
Caption: Workflow for the synthesis of the 3-benzoyl-pentane-2,4-dione intermediate.
4.2. Synthesis of this compound
Caption: Experimental workflow for the synthesis of the final product.
4.3. Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
References
An In-Depth Technical Guide to the Spectral Analysis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Due to the limited availability of a complete experimental dataset for this specific molecule, this guide presents predicted spectral data based on analogous isoxazole derivatives, alongside detailed experimental protocols for acquiring such data.
Compound Overview
-
Compound Name: this compound
-
Synonyms: 4-Acetyl-5-methyl-3-phenylisoxazole[1]
-
Molecular Formula: C₁₂H₁₁NO₂[1]
-
Molecular Weight: 201.22 g/mol [1]
-
Structure:

Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.70 - 7.80 | Multiplet | 2H | Phenyl Protons (ortho) |
| ~ 7.40 - 7.50 | Multiplet | 3H | Phenyl Protons (meta, para) |
| ~ 2.60 | Singlet | 3H | Acetyl Methyl Protons (-COCH₃) |
| ~ 2.50 | Singlet | 3H | Isoxazole Methyl Protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | Carbonyl Carbon (C=O) |
| ~ 170 | Isoxazole C5 |
| ~ 162 | Isoxazole C3 |
| ~ 128 - 131 | Phenyl Carbons |
| ~ 115 | Isoxazole C4 |
| ~ 30 | Acetyl Methyl Carbon |
| ~ 12 | Isoxazole Methyl Carbon |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~ 1700 | Strong | C=O Stretch (Ketone) |
| ~ 1610 | Medium | C=N Stretch (Isoxazole Ring) |
| ~ 1580, 1480 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~ 1450 | Medium | C-H Bend (Methyl) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 201 | Molecular Ion [M]⁺ |
| 186 | [M - CH₃]⁺ |
| 158 | [M - COCH₃]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling.
-
Use a sufficient number of scans, which will be significantly more than for ¹H NMR, to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.
-
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed for the specific ionization technique.
-
Instrumentation: A mass spectrometer, commonly equipped with an electrospray ionization (ESI) or electron impact (EI) source.
-
Acquisition (Electron Impact - EI):
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an unknown organic compound, such as this compound, using a combination of spectroscopic techniques.
Caption: A logical workflow for molecular structure elucidation.
This systematic approach, combining data from multiple spectroscopic techniques, is essential for the unambiguous identification and characterization of organic molecules in a research and development setting.
References
The Multifaceted Biological Activities of Isoxazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of isoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and logical representation of the underlying mechanisms and processes.
Anticancer Activity of Isoxazole Derivatives
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.[1][2][3]
Quantitative Anticancer Activity Data
The cytotoxic effects of various isoxazole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | PC3 (Prostate) | 53.96 ± 1.732 | [4] |
| HEK (Human Embryonic Kidney) | 41.24 ± 1.881 | [4] | |
| 1b | PC3 (Prostate) | 47.27 ± 1.675 | [4] |
| HEK (Human Embryonic Kidney) | 42.10 ± 1.46 | [4] | |
| 1c | PC3 (Prostate) | 147.9 ± 2.170 | [4] |
| HEK (Human Embryonic Kidney) | 66.13 ± 2.073 | [4] | |
| 1d | PC3 (Prostate) | 38.63 ± 1.587 | [4] |
| HEK (Human Embryonic Kidney) | 103.1 ± 1.900 | [4] | |
| Doxorubicin | PC3 (Prostate) | 0.09 ± 0.014 | [4] |
| HEK (Human Embryonic Kidney) | 171.65 ± 2.65 | [4] | |
| 4h | A549 (Lung) | 1.51 | [1] |
| 4i | A549 (Lung) | 1.49 | [1] |
Signaling Pathway: Induction of Apoptosis via HSP90 Inhibition
A significant mechanism by which isoxazole derivatives exert their anticancer effects is through the inhibition of Heat Shock Protein 90 (HSP90).[5] HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.[5] Inhibition of HSP90 leads to the degradation of these client proteins, ultimately triggering apoptosis.
References
- 1. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is a chemical compound primarily utilized as a versatile intermediate or scaffold in the synthesis of more complex, biologically active molecules. While the compound itself is not documented as a direct therapeutic agent, its structural motif is central to the development of derivatives with significant pharmacological activities. This guide elucidates the potential therapeutic targets of molecules derived from this isoxazole core, focusing on the underlying mechanisms of action, supporting quantitative data, and detailed experimental protocols for target validation. The primary therapeutic areas identified are inflammatory diseases, through the potent inhibition of the p38 MAP kinase pathway, and central nervous system disorders, via modulation of the dopamine transporter.
Introduction: The Isoxazole Scaffold
The compound this compound, identified by CAS Number 39048-55-6, belongs to the isoxazole class of heterocyclic compounds. Isoxazoles are five-membered rings containing adjacent nitrogen and oxygen atoms and are recognized as "privileged structures" in medicinal chemistry due to their ability to participate in various non-covalent interactions with a wide range of biological targets.[1][2] The ethanone group on the C4 position of the isoxazole ring serves as a key functional handle for synthetic modifications, allowing for the generation of diverse chemical libraries. Research indicates that derivatives synthesized from this core structure exhibit potent activities against several key therapeutic targets.[3][4]
Primary Therapeutic Target Area: Inflammatory Diseases
The most significant therapeutic potential for derivatives of this compound lies in the treatment of inflammatory diseases.[5] The isoxazole scaffold has been successfully incorporated into molecules designed to inhibit key enzymes in inflammatory cascades.
p38 Mitogen-Activated Protein (MAP) Kinase
The p38 MAP kinase is a serine/threonine kinase that plays a pivotal role in regulating the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[6] Dysregulation of the p38 MAPK pathway is implicated in numerous inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), making it a critical target for therapeutic intervention.[5][7] The isoxazole moiety is a feature in various potent kinase inhibitors, and derivatives from this class have shown promise as p38 MAPK inhibitors.[8]
The p38 MAPK signaling cascade is activated by environmental stresses and inflammatory cytokines.[7] This leads to the phosphorylation of downstream targets that control the expression of inflammatory genes.[6] The diagram below illustrates the canonical pathway and the point of intervention for p38 inhibitors.
While specific IC50 values for direct derivatives of this compound are not publicly available, the table below lists well-characterized p38 MAPK inhibitors, some of which contain heterocyclic cores, to provide context for the potency required for therapeutic efficacy.
| Compound | Target Isoform(s) | IC50 Value | Reference(s) |
| Adezmapimod (SB203580) | p38α | 0.3-0.5 µM | [8] |
| SB202190 | p38α / p38β | 50 nM / 100 nM | [8] |
| BIRB 796 | p38α | Picomolar affinity (Kd) | |
| TAK-715 | p38α | 7.1 nM | [8] |
| Pamapimod | p38α / p38β | 14 nM / 480 nM | [8] |
| Pexmetinib | p38α | 4 nM | [8] |
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α kinase using the ADP-Glo™ luminescence assay, which quantifies the amount of ADP produced during the kinase reaction.[6][9]
1. Reagent Preparation:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[9]
-
p38α Kinase: Dilute recombinant human p38α in Kinase Buffer to the desired working concentration.
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate (e.g., ATF2) and ATP in Kinase Buffer. The final ATP concentration should be near the Km for p38α.[6]
-
Test Compound: Prepare serial dilutions of the test compound (derived from this compound) in DMSO, then dilute further in Kinase Buffer. Include a DMSO-only vehicle control.
2. Reaction Setup (384-well plate):
-
Add 1 µL of the diluted test compound or DMSO to the appropriate wells.[9]
-
Add 2 µL of the p38α kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.[9]
3. Kinase Reaction and Termination:
-
Incubate the plate at room temperature for 60 minutes.[9]
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10]
-
Incubate at room temperature for 40 minutes.[10]
4. Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal.[6]
-
Incubate at room temperature for 30 minutes.[6]
-
Measure luminescence using a plate-reading luminometer.
5. Data Analysis:
-
The luminescent signal is directly proportional to kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
Cyclooxygenase (COX) and Lipoxygenase (LOX)
Isoxazole derivatives have also been investigated as inhibitors of COX and LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[3] These mediators are critical to the inflammatory process.
A study on novel chalcone-based isoxazole derivatives reported the following inhibitory activities compared to the standard drug, diclofenac.[3]
| Compound | Target Enzyme | IC50 Value (µM) | Standard (Diclofenac) IC50 (µM) | Reference |
| Isoxazole Derivative (Ic) | COX | 84.03 | 42.38 | [3] |
| Isoxazole Derivative (Ic) | LOX | 96.83 | 45.85 | [3] |
Secondary Therapeutic Target Area: Central Nervous System (CNS) Disorders
Derivatives of the isoxazole scaffold have demonstrated potent activity against targets within the CNS, suggesting applications beyond inflammation.
Dopamine Transporter (DAT)
The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. Inhibition of DAT is a key mechanism for the action of stimulants like cocaine and is a therapeutic strategy for conditions such as ADHD.[11] The development of DAT inhibitors with specific kinetic profiles (slow onset, long duration) is an active area of research for addiction pharmacotherapies.[11]
A series of novel 8-thiabicyclo[3.2.1]octanes featuring a 2-isoxazole substituent (derived from a related isoxazole core) were synthesized and found to be potent and selective inhibitors of DAT.[11]
| Compound Class | Target | IC50 Range (nM) | Selectivity vs. SERT | Reference |
| 3β-Aryl-2-isoxazole-8-thiabicyclo[3.2.1]octanes | DAT | 7 - 43 | Substantial | [11] |
General Cellular Anti-Inflammatory Assays
To assess the broader anti-inflammatory potential of novel compounds derived from this compound, cellular assays are indispensable. These assays measure the ability of a compound to suppress the release of inflammatory mediators from cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).[12][13]
Experimental Protocol: Measurement of TNF-α Inhibition in LPS-Stimulated Macrophages
This protocol describes how to measure the inhibitory effect of a test compound on the production of TNF-α from the murine macrophage cell line RAW 264.7.[13]
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[13]
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[13]
2. Cell Treatment:
-
Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO).[12]
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[12]
-
Incubate the plates for an additional 4 to 24 hours (optimization may be required).
3. Sample Collection and Analysis (ELISA):
-
Carefully collect the cell culture supernatant, which contains the secreted cytokines.[12]
-
Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions precisely.[14] The general steps involve adding the supernatant to an antibody-coated plate, followed by detection antibodies and a substrate to produce a colorimetric signal.
4. Data Analysis:
-
Generate a standard curve using known concentrations of recombinant TNF-α.
-
Calculate the TNF-α concentration in each sample from the standard curve.
-
Determine the percentage of inhibition by comparing the TNF-α levels in compound-treated groups to the LPS-stimulated vehicle control group.
Conclusion
This compound is a valuable starting material for the synthesis of pharmacologically active compounds. The evidence strongly suggests that its derivatives are promising candidates for the development of novel therapeutics. The primary and most well-supported therapeutic application is in the treatment of inflammatory diseases, with p38 MAP kinase standing out as a key target. Furthermore, the demonstrated activity of related isoxazole structures on the dopamine transporter highlights a secondary, yet significant, potential in the development of treatments for CNS disorders. Future research should focus on synthesizing and screening libraries of derivatives of this compound to identify candidates with optimal potency, selectivity, and pharmacokinetic properties for these high-value therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Potential Mechanism of Action of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone: A Technical Guide for Researchers
Disclaimer: This document provides a technical overview of the potential mechanism of action of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone. As of the latest literature review, specific experimental data for this exact compound is not publicly available. The information presented herein is extrapolated from studies on structurally related 3,4,5-trisubstituted isoxazole derivatives and is intended to serve as a predictive guide for research and development professionals.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The isoxazole scaffold is a key feature in several approved drugs.[2] Substituted isoxazoles have been reported to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and immunosuppressive properties. The compound this compound belongs to the class of 3,4,5-trisubstituted isoxazoles. Based on the activities of structurally similar molecules, it is hypothesized that this compound may exert its biological effects through the modulation of key cellular pathways, such as those involved in cell proliferation, apoptosis, and cell cycle regulation.[1][2]
Potential Biological Activities and Mechanism of Action
The biological activity of isoxazole derivatives is largely influenced by the nature and position of the substituents on the isoxazole ring. For 3,4,5-trisubstituted isoxazoles, anticancer activity is a frequently reported and extensively studied therapeutic potential.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of isoxazole derivatives against a variety of cancer cell lines.[3] The proposed mechanisms of action often converge on the induction of apoptosis (programmed cell death) and/or the induction of cell cycle arrest.[4][5]
Induction of Apoptosis: Isoxazole derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[4][6] This can involve the modulation of key regulatory proteins such as:
-
Bcl-2 family proteins: Shifting the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[7]
-
Caspases: Activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[2]
Cell Cycle Arrest: Another common mechanism is the disruption of the normal cell cycle progression, preventing cancer cells from dividing and proliferating. Isoxazole derivatives have been observed to cause cell cycle arrest at various phases, most notably the G2/M phase.[5][8] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
Quantitative Data (Illustrative)
While specific quantitative data for this compound is not available, the following table presents representative half-maximal inhibitory concentration (IC50) values for other 3,4,5-trisubstituted isoxazole derivatives against various cancer cell lines to illustrate the potential potency of this class of compounds.
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Isoxazole Derivative A | HL-60 (Leukemia) | MTT Assay | 86 | [7] |
| Isoxazole Derivative B | K-562 (Leukemia) | MTS Assay | 16 | [9] |
| Isoxazole Derivative C | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 0.84 | [3] |
| Isoxazole Derivative D | B16F1 (Melanoma) | MTS Assay | 0.079 | [10] |
| Isoxazole Derivative E | HeLa (Cervical Cancer) | MTT Assay | 7.55 | [10] |
Experimental Protocols
The following is a generalized protocol for a standard in vitro assay used to determine the cytotoxic activity of a compound like this compound.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12]
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound (or test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate a potential signaling pathway that could be modulated by isoxazole derivatives and a general workflow for the discovery and characterization of such compounds.
Caption: Hypothetical apoptotic pathway modulated by an isoxazole derivative.
Caption: General experimental workflow for drug discovery of isoxazole derivatives.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 4-Acetyl-5-methyl-3-phenylisoxazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Acetyl-5-methyl-3-phenylisoxazole, a versatile heterocyclic compound with significant applications in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on qualitative solubility information, the structural factors influencing its solubility, and detailed experimental protocols for determining solubility in organic solvents.
Introduction to 4-Acetyl-5-methyl-3-phenylisoxazole
4-Acetyl-5-methyl-3-phenylisoxazole, with the chemical formula C₁₂H₁₁NO₂, is a derivative of isoxazole, a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the acetyl group and the phenyl ring contributes to its unique physicochemical properties and its utility as a building block in the synthesis of various biologically active molecules.[1] Understanding its solubility is crucial for its application in drug formulation, reaction chemistry, and materials science.
Qualitative Solubility Profile
The parent isoxazole ring is generally more soluble in polar solvents such as water, methanol, and ethanol.[2] For a closely related compound, 4-methyl-5-phenylisoxazole, good solubility in common organic solvents has been noted.[3] Based on these observations, it can be inferred that 4-Acetyl-5-methyl-3-phenylisoxazole is likely to exhibit solubility in a range of polar and moderately polar organic solvents.
Table 1: Summary of Qualitative Solubility Information
| Compound | Solvent Type | Qualitative Solubility | Reference |
| 4-Acetyl-5-methyl-3-phenylisoxazole | General Organic Solvents | Enhanced by acetyl group | [1] |
| Isoxazole (parent heterocycle) | Polar Solvents (e.g., water, methanol, ethanol) | More Soluble | [2] |
| 4-Methyl-5-phenylisoxazole | Common Organic Solvents | Good | [3] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4] The following protocol outlines the general steps for determining the solubility of 4-Acetyl-5-methyl-3-phenylisoxazole in an organic solvent.
3.1. Materials and Equipment
-
4-Acetyl-5-methyl-3-phenylisoxazole (pure solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
3.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid 4-Acetyl-5-methyl-3-phenylisoxazole to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 4-Acetyl-5-methyl-3-phenylisoxazole in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility of the compound in the solvent using the following formula:
Solubility (g/L) = (Concentration of diluted solution) × (Dilution factor)
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a solid organic compound.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility
The solubility of 4-Acetyl-5-methyl-3-phenylisoxazole in organic solvents is influenced by several factors:
-
Polarity of the Solvent: Based on the "like dissolves like" principle, solvents with polarities similar to that of the solute are generally more effective. The presence of the polar acetyl and isoxazole groups suggests that polar and moderately polar solvents will be effective.
-
Temperature: The solubility of solids in liquids typically increases with temperature.
-
Hydrogen Bonding: The oxygen and nitrogen atoms in the isoxazole ring and the oxygen of the acetyl group can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents.
-
Molecular Size and Shape: The relatively planar structure and moderate molecular weight of the compound will also influence its interaction with solvent molecules.
Conclusion
While quantitative solubility data for 4-Acetyl-5-methyl-3-phenylisoxazole in organic solvents is currently scarce in the public domain, its chemical structure suggests good solubility in a range of common organic solvents, a property enhanced by its acetyl group. For researchers and professionals in drug development, the experimental protocol provided in this guide offers a robust method for determining the precise solubility in solvents relevant to their specific applications. Further experimental studies are warranted to establish a comprehensive quantitative solubility profile for this important molecule.
References
The Discovery and Synthetic History of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The subject of this guide, 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, is a trisubstituted isoxazole that holds potential as a versatile synthetic intermediate in the development of novel therapeutic agents and agrochemicals.[1] Its structure, featuring a phenyl group at the 3-position, a methyl group at the 5-position, and an acetyl group at the 4-position, offers multiple points for chemical modification, making it an attractive building block for combinatorial chemistry and lead optimization studies. This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis and potential applications of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These data are compiled from publicly available sources and commercial suppliers.
| Property | Value | Reference(s) |
| CAS Number | 19212-42-1 | [2] |
| Molecular Formula | C₁₂H₁₁NO₂ | [2] |
| Molecular Weight | 201.22 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 51-53 °C | [3] |
| Boiling Point | 338.6 °C at 760 mmHg | [3] |
| Density | 0.970 g/mL (at 20 °C) | [3] |
| Flash Point | 158.6 °C | [3] |
| Solubility | 2300 ppm at 25 °C | [3] |
Table 1: Physicochemical Properties of this compound
Synthetic Methodologies
The synthesis of 3,4,5-trisubstituted isoxazoles such as this compound is primarily achieved through two well-established synthetic strategies. While the original publication detailing the first synthesis of this specific compound is not readily identifiable, the following sections describe the most probable and widely employed methods for its preparation.
Claisen Isoxazole Synthesis (via β-Diketone)
The Claisen isoxazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[2] For the synthesis of the target molecule, the key intermediate would be 2-acetyl-1-phenylbutane-1,3-dione.
Step 1: Synthesis of the β-Diketone Intermediate (2-acetyl-1-phenylbutane-1,3-dione)
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add ethyl benzoylacetate.
-
To this solution, add acetic anhydride dropwise with stirring at room temperature.
-
The reaction mixture is then heated at reflux for several hours.
-
After cooling, the mixture is poured into ice-water and acidified with a dilute acid (e.g., HCl) to precipitate the crude β-diketone.
-
The precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 2-acetyl-1-phenylbutane-1,3-dione.
Step 2: Cyclocondensation with Hydroxylamine
-
The synthesized β-diketone is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) is added to the solution of the β-diketone.
-
The reaction mixture is stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then cooled and poured into cold water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to afford this compound.
Caption: Workflow for the Claisen Isoxazole Synthesis.
1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
An alternative and powerful method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For the target molecule, this would involve the reaction of benzonitrile oxide with pent-3-yn-2-one.
Step 1: In Situ Generation of Benzonitrile Oxide
-
Benzaldoxime is dissolved in an inert solvent such as dichloromethane or chloroform.
-
A mild oxidizing agent, such as N-chlorosuccinimide (NCS) or chloramine-T, is added portion-wise to the solution at 0 °C.
-
A base, typically triethylamine, is then added dropwise to the reaction mixture to facilitate the elimination of HCl and generate the benzonitrile oxide in situ.
Step 2: Cycloaddition with the Alkyne
-
To the solution containing the in situ generated benzonitrile oxide, pent-3-yn-2-one is added.
-
The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the 1,3-Dipolar Cycloaddition Synthesis.
Biological Significance and Potential Applications
While specific biological activity data for this compound are limited in publicly accessible literature, the isoxazole scaffold is a well-recognized pharmacophore with a broad range of biological activities.
Potential Therapeutic Areas:
-
Anti-inflammatory and Analgesic Effects: Commercial suppliers suggest potential anti-inflammatory and analgesic properties for this compound.[1] Numerous isoxazole derivatives have been reported to possess significant anti-inflammatory and analgesic activities, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
-
Antimicrobial and Antifungal Activity: The isoxazole nucleus is a key component of several antibacterial and antifungal drugs. The structural features of this compound make it a candidate for investigation in this area.
-
Anticancer Properties: Certain substituted isoxazoles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation.
Given its structural attributes and the established biological importance of the isoxazole moiety, this compound represents a valuable starting point for the design and synthesis of new chemical entities with potential therapeutic applications.
Caption: Potential Therapeutic Applications of the Core Compound.
Conclusion
This compound is a synthetically accessible isoxazole derivative with potential for further development in medicinal chemistry and materials science. Although its specific discovery and history are not well-documented in the public domain, established synthetic routes provide reliable methods for its preparation. The physicochemical and potential biological properties outlined in this guide offer a foundation for future research and development efforts aimed at harnessing the therapeutic potential of this and related isoxazole compounds. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its pharmacological profile.
References
An In-depth Technical Guide to the Safety and Handling of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling protocols for 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of specific safety data for this compound, this guide amalgamates information from available safety data sheets (SDS) for the compound and its close structural analogs, alongside standardized experimental protocols for chemical safety assessment. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe handling, storage, and disposal of this compound, as well as to provide a framework for its toxicological assessment. This guide includes detailed tables of physical and safety data, standardized experimental protocols based on OECD guidelines, and mandatory visualizations illustrating safe handling workflows and a potential toxicological pathway for isoxazole derivatives.
Chemical Identification and Physical Properties
This compound is a white crystalline powder.[1] Key identification and physical data are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | 4-Acetyl-5-methyl-3-phenylisoxazole | N/A |
| CAS Number | 19212-42-1 | N/A |
| Molecular Formula | C₁₂H₁₁NO₂ | N/A |
| Molecular Weight | 201.22 g/mol | N/A |
| Appearance | White crystalline powder | [1] |
| Melting Point | 51-53 °C | [1] |
| Boiling Point | 338.6 °C at 760 mmHg | [1] |
| Flash Point | 158.6 °C | [1] |
| Density | 0.970 g/mL (at 20 °C) | [1] |
| Solubility | 2300 ppm at 25 °C | [1] |
Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, short-term (acute) | 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term (chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements:
| Code | Statement | Reference |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | [2] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| P391 | Collect spillage. | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Safe Handling and Storage
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | If dusts or aerosols are generated, a NIOSH-approved respirator is recommended. |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.
-
Keep the container tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a tightly sealed container.
Experimental Protocols for Toxicological Assessment
The following are summaries of standardized OECD guidelines for assessing the acute toxicity of a chemical compound. These protocols are recommended for a thorough toxicological evaluation of this compound.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is used to assess the acute oral toxicity of a substance. It involves administering the substance to animals in a stepwise procedure using a set of fixed doses.
-
Principle: The test aims to identify a dose that produces clear signs of toxicity but no mortality.
-
Test Animals: Typically, rats of a single sex (usually females) are used.
-
Procedure:
-
A preliminary "sighting study" is conducted with a single animal to determine the appropriate starting dose.
-
The main study involves dosing groups of animals at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).
-
The substance is administered as a single oral dose via gavage.
-
Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
-
Endpoint: The test allows for the classification of the substance into a GHS category for acute oral toxicity.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
This in vitro test method is used to assess the skin irritation potential of a chemical.
-
Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin. The test chemical is applied topically to the tissue, and cell viability is measured to determine the irritation potential.
-
Procedure:
-
The test chemical is applied to the surface of the RhE tissue.
-
After a defined exposure period, the chemical is removed by washing.
-
The tissue is incubated for a further period to allow for the development of cytotoxic effects.
-
Cell viability is assessed by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified by measuring its optical density.
-
-
Endpoint: A chemical is identified as an irritant if the tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.
Acute Eye Irritation/Corrosion (OECD 405)
This test is designed to assess the potential of a substance to cause eye irritation or corrosion.
-
Principle: A single dose of the test substance is applied to the eye of an experimental animal, and the effects on the cornea, iris, and conjunctiva are observed and graded.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A weight-of-evidence analysis of existing data should be performed before in vivo testing.
-
The test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are graded according to a standardized scoring system.
-
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.
Visualizations
Safe Handling Workflow
Caption: A workflow diagram for the safe handling of this compound.
Potential Toxicological Pathway of Isoxazole Derivatives
Disclaimer: The following diagram illustrates a generalized and hypothetical toxicological pathway for isoxazole derivatives based on available literature. It may not be representative of the specific mechanism of this compound.
Caption: A hypothetical signaling pathway for isoxazole derivative-induced toxicity.
Conclusion
While this compound is a compound of significant interest, comprehensive safety and toxicological data are still emerging. This guide provides a foundational understanding of its safe handling based on available information and established protocols. Researchers and drug development professionals are urged to exercise caution, adhere to the safety measures outlined, and conduct thorough risk assessments before use. Further investigation into the specific toxicological profile of this compound is warranted to ensure its safe and effective application in scientific research.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is a chemical compound of interest in medicinal chemistry and drug development. Its isoxazole core is a common scaffold in various biologically active molecules. This document provides a detailed protocol for the synthesis of this compound, intended for use by qualified researchers in a laboratory setting. The presented protocol is based on established principles of isoxazole synthesis and subsequent acylation reactions.
Data Presentation
A summary of the physicochemical properties of the target compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 51-53 °C | [2] |
| Boiling Point | 338.6 °C at 760 mmHg | [2] |
| Density | 0.970 g/mL (at 20 °C) | [2] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane. | General chemical knowledge |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process: first, the synthesis of the 5-methyl-3-phenylisoxazole core, followed by a Friedel-Crafts acylation to introduce the acetyl group at the 4-position.
Step 1: Synthesis of 5-Methyl-3-phenylisoxazole
This procedure involves the cycloaddition reaction between benzaldehyde oxime and an alkyne.
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Propyne (or a suitable surrogate like 2-butyne)
-
A suitable solvent (e.g., ethanol, methanol, or a mixture with water)
-
Hydrochloric acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Preparation of Benzaldehyde Oxime: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in ethanol. In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).
-
Slowly add the hydroxylamine solution to the benzaldehyde solution with stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the benzaldehyde spot disappears.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain benzaldehyde oxime.
-
Cycloaddition: In a sealed reaction vessel suitable for handling gaseous reagents, dissolve the benzaldehyde oxime (1.0 eq) in a suitable solvent like ethanol.
-
Introduce propyne gas into the solution or add a liquid alkyne surrogate.
-
Add a base, such as sodium hydroxide, to catalyze the reaction.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to get the crude 5-methyl-3-phenylisoxazole.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Friedel-Crafts Acylation to yield this compound
This step introduces the acetyl group onto the isoxazole ring.
Materials:
-
5-Methyl-3-phenylisoxazole (from Step 1)
-
Acetyl chloride or acetic anhydride
-
A Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), ferric chloride (FeCl₃))
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Ice bath
-
Dilute hydrochloric acid for workup
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction
-
Drying agent
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) in anhydrous DCM.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the suspension with vigorous stirring.
-
In a separate flask, dissolve 5-methyl-3-phenylisoxazole (1.0 eq) in anhydrous DCM.
-
Add the solution of 5-methyl-3-phenylisoxazole dropwise to the cooled catalyst-acetyl chloride mixture.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the progress by TLC. The reaction may need to be warmed to room temperature.
-
Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Reaction Scheme
References
Application Notes and Protocols for 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is a synthetic compound belonging to the isoxazole class of five-membered heterocyclic compounds. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2] The isoxazole scaffold is present in several clinically approved drugs, highlighting its importance as a pharmacophore in drug discovery.[2][3] Structurally related compounds, particularly 5-methyl-3-phenylisoxazole-4-carboxamide derivatives, have demonstrated promising in vitro activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.
Due to the absence of direct biological data for this compound, these application notes provide protocols for assays based on the observed activities of structurally analogous compounds. These protocols will enable researchers to investigate the potential of this compound in key therapeutic areas.
Potential Biological Applications
Based on the biological activities of structurally similar isoxazole derivatives, this compound is a candidate for evaluation in the following areas:
-
Anticancer Activity: Carboxamide derivatives of 5-methyl-3-phenylisoxazole have shown antiproliferative effects against various cancer cell lines.[4] Therefore, it is hypothesized that the title compound may also possess cytotoxic or cytostatic properties.
-
PIM-1 Kinase Inhibition: The isoxazole scaffold is a known feature in some PIM-1 kinase inhibitors. PIM-1 kinase is a serine/threonine kinase that is overexpressed in several cancers and is a target for cancer therapy.[5][6]
-
Anti-inflammatory Activity: Certain isoxazole-carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7]
Data Presentation: Biological Activities of Structurally Related Isoxazole Derivatives
The following table summarizes the reported in vitro biological activities of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives, which are structurally similar to this compound. This data can serve as a benchmark for evaluating the title compound.
| Compound/Derivative Class | Assay | Target/Cell Line | Activity (IC₅₀) | Reference |
| N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide | Antiproliferative | Colo205 | 9.179 µM | [4] |
| N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide | Antiproliferative | HepG2 | 7.55 µM | [4] |
| 5-methylisoxazole-4-carboxamide derivatives | COX-1 Inhibition | Ovine COX-1 | 64 nM (for compound A13) | [7] |
| 5-methylisoxazole-4-carboxamide derivatives | COX-2 Inhibition | Human recombinant COX-2 | 13 nM (for compound A13) | [7] |
| PIM-1 Kinase Inhibitors (General Isoxazole-containing) | Kinase Inhibition | PIM-1 | Varies (nM to µM range) |
Experimental Protocols
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is designed to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.
Principle: The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B. The amount of bound dye is proportional to the number of cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% Acetic acid
-
Microplate reader (510 nm)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine if this compound can inhibit the activity of PIM-1 kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The kinase reaction is terminated, and remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase/luciferin reaction to produce a light signal that is proportional to the initial kinase activity.
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate peptide (e.g., PIMtide)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add:
-
1 µL of the test compound dilution or vehicle (DMSO).
-
2 µL of a solution containing PIM-1 kinase and the substrate peptide in kinase buffer.
-
-
Initiate Reaction: Add 2 µL of ATP solution in kinase buffer to initiate the reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is for evaluating the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hemin
-
TMPD
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well microtiter plates
-
Microplate reader (590 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, hemin, and arachidonic acid in assay buffer according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
100% Initial Activity: 150 µL Assay Buffer, 10 µL Hemin, 10 µL enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL enzyme, and 10 µL of diluted test compound.
-
Background Wells: 160 µL Assay Buffer, 10 µL Hemin.
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C for 2 minutes. Measure the absorbance at 590 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Mandatory Visualizations
// Nodes Cytokines [label="Cytokines / Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; PIM1_Gene [label="PIM1 Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIM1_Kinase [label="PIM1 Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="1-(5-Methyl-3-phenylisoxazol-\n4-yl)ethanone", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Substrates [label="Downstream Substrates\n(e.g., BAD, p27)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation &\nSurvival", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of Apoptosis", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokines -> Receptor; Receptor -> JAK; JAK -> STAT; STAT -> PIM1_Gene; PIM1_Gene -> PIM1_Kinase; PIM1_Kinase -> Substrates; Compound -> PIM1_Kinase [arrowhead=tee, color="#EA4335", style=dashed]; Substrates -> Proliferation; Substrates -> Apoptosis; } DOT Caption: Hypothetical PIM-1 Kinase Signaling Pathway Inhibition.
// Nodes Start [label="Start: Compound Synthesis/\nProcurement", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primary_Screening [label="Primary Screening:\nIn Vitro Cytotoxicity Assay\n(e.g., SRB Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Active [label="Active?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Inactive [label="Inactive", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mechanism_Study [label="Mechanism of Action Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kinase_Assay [label="Kinase Inhibition Assay\n(e.g., PIM-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation_Assay [label="Anti-inflammatory Assay\n(e.g., COX Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Primary_Screening; Primary_Screening -> Active; Active -> Mechanism_Study [label="Yes"]; Active -> Inactive [label="No"]; Mechanism_Study -> Kinase_Assay; Mechanism_Study -> Inflammation_Assay; Kinase_Assay -> Lead_Opt; Inflammation_Assay -> Lead_Opt; } DOT Caption: General Workflow for Biological Evaluation.
References
Application Notes and Protocols: 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone as a Potential Cyclooxygenase (COX) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[3] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation.[3] The development of selective COX-2 inhibitors has been a significant goal in medicinal chemistry to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4]
The isoxazole scaffold is a well-established pharmacophore in a variety of therapeutic agents, including selective COX-2 inhibitors.[3] The compound 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone shares the core 5-methyl-3-phenylisoxazole structure with Valdecoxib, a potent and selective COX-2 inhibitor. This structural analogy provides a strong rationale for its evaluation as a potential COX inhibitor.
Quantitative Data on Structurally Related Isoxazole COX Inhibitors
To provide a reference for the potential efficacy of this compound, the following table summarizes the in vitro inhibitory activity of structurally related isoxazole derivatives against COX-1 and COX-2. It is crucial to note that these values are for comparison and the activity of the title compound must be determined experimentally.
| Compound Name/Identifier | Target | IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |
| Valdecoxib | COX-1 | 5.0 | 260 | J Med Chem. 2000;43(5):775-7 |
| COX-2 | 0.019 | |||
| Celecoxib (Reference) | COX-1 | 4.0 | 30 | J Med Chem. 1997;40(9):1347-65[5] |
| COX-2 | 0.13 | |||
| Isoxazole Derivative C3 | COX-2 | 0.93 ± 0.01 | - | PubMed Central |
| Isoxazole Derivative C5 | COX-2 | 0.85 ± 0.04 | - | PubMed Central[6] |
| Isoxazole Derivative C6 | COX-2 | 0.55 ± 0.03 | - | PubMed Central[6] |
| Mofezolac | COX-1 | 0.0079 | >6300 | Eur J Med Chem. 2017;138:661-8[7] |
| COX-2 | >50 | |||
| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) | COX-1 | 19 | >2.6 | Eur J Med Chem. 2017;138:661-8[7] |
| COX-2 | >50 |
Note: IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The Selectivity Index (SI) is a ratio of the IC50 values for COX-1 and COX-2, with higher values indicating greater selectivity for COX-2. The data for Isoxazole Derivatives C3, C5, and C6 did not include COX-1 IC50 values, hence the SI could not be calculated from the provided source.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.
Caption: COX signaling pathway and potential inhibition.
Caption: Experimental workflow for evaluating a COX inhibitor.
Experimental Protocols
The following are detailed protocols for key experiments to determine the COX inhibitory activity of this compound. These are generalized methods and may require optimization.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is based on a fluorometric method to detect the peroxidase activity of COX.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
This compound (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib, SC-560)
-
96-well white opaque microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the test compound and reference inhibitors in DMSO at 10X the desired final concentration.
-
Dilute COX Cofactor 1:200 in COX Assay Buffer just before use.
-
Prepare the Arachidonic Acid/NaOH solution according to the kit manufacturer's instructions.
-
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add 10 µL of the 10X test compound, reference inhibitor, or DMSO (for enzyme control).
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor. Add 80 µL of this mix to each well.
-
Add 10 µL of the appropriate COX enzyme (COX-1 or COX-2) to the wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Protocol 2: Cell-Based Assay for Prostaglandin E2 (PGE2) Production
This protocol measures the ability of the test compound to inhibit PGE2 production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
PGE2 ELISA kit
-
Cell lysis buffer
-
Bradford assay reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant for PGE2 measurement.
-
Lyse the cells and determine the total protein concentration using the Bradford assay to normalize the PGE2 levels.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the culture supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the PGE2 concentration to the total protein concentration for each sample.
-
Calculate the percent inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Conclusion
The structural characteristics of this compound warrant its investigation as a potential COX inhibitor. The provided application notes and protocols offer a comprehensive framework for researchers to systematically evaluate its in vitro and cell-based inhibitory activity against COX-1 and COX-2. The data generated from these studies will be crucial in determining the compound's potency, selectivity, and potential as a lead compound for the development of novel anti-inflammatory agents. It is imperative that the activity of this specific compound be confirmed through rigorous experimentation as the data on related compounds only serves as a guide.
References
- 1. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Acetyl-5-methyl-3-phenylisoxazole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Acetyl-5-methyl-3-phenylisoxazole is a versatile heterocyclic compound featuring a core isoxazole ring, which is a prominent scaffold in medicinal chemistry.[1] Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2] This compound, with CAS Number 19212-42-1 and molecular formula C12H11NO2, serves as a valuable building block in organic synthesis for the development of new pharmaceuticals and agrochemicals.[1] While specific biological data for 4-Acetyl-5-methyl-3-phenylisoxazole is limited in publicly available literature, its structural motifs suggest potential therapeutic applications. It has been noted for its potential in studies related to anti-inflammatory and analgesic effects and as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders.[1]
These notes provide an overview of the potential applications of 4-Acetyl-5-methyl-3-phenylisoxazole based on the activities of structurally related phenylisoxazole compounds. Representative experimental protocols are detailed to guide researchers in evaluating its potential therapeutic efficacy.
Potential Therapeutic Applications & Quantitative Data
The isoxazole moiety is a key feature in numerous pharmacologically active compounds.[3] The following sections summarize the potential applications of 4-Acetyl-5-methyl-3-phenylisoxazole by examining the reported activities of analogous structures.
Anticancer Activity
Phenylisoxazole derivatives have been investigated as potent inhibitors of various cancer-related targets, including Histone Deacetylases (HDACs) and Acetyl-CoA Carboxylase (ACC).[4][5]
a) As Histone Deacetylase (HDAC) Inhibitors: HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.[5] A series of novel 3-phenylisoxazole derivatives were designed and synthesized as HDAC1 inhibitors, showing potent anti-proliferative activity against prostate cancer cells.[5]
b) As Acetyl-CoA Carboxylase (ACC) Inhibitors: ACC is a critical enzyme in fatty acid synthesis, a pathway often upregulated in cancer cells to support rapid proliferation.[4] A series of 4-phenoxy-phenyl isoxazoles were synthesized and found to have potent ACC inhibitory and antiproliferative activities against various cancer cell lines.[4]
Table 1: Anticancer Activity of Representative Phenylisoxazole Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 17 * | HDAC1 | PC3 (Prostate) | 5.82 | [5] |
| Compound 10 * | HDAC1 | PC3 (Prostate) | 9.18 | [5] |
| Compound 6l † | ACC | A549 (Lung) | 0.22 | [4] |
| Compound 6l † | ACC | HepG2 (Liver) | 0.26 | [4] |
| Compound 6l † | ACC | MDA-MB-231 (Breast) | 0.21 | [4] |
| Compound 6g † | ACC | MDA-MB-231 (Breast) | >10 | [4] |
Note: Compound 17 is a 3-phenylisoxazole-4-carboxamide derivative. †Note: Compounds 6l and 6g are 3-(4-phenoxyphenyl)isoxazole derivatives.
Anti-inflammatory Activity
Isoxazole derivatives have shown significant promise as anti-inflammatory agents.[2][6] Studies on related compounds demonstrate mechanisms involving the reduction of pro-inflammatory cytokines and inhibition of key inflammatory pathways.[7] For instance, the isoxazoline derivative 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) was shown to decrease TNF-α and IL-6 release from LPS-stimulated macrophages, inhibit COX-2 and PGE2 production, and prevent the nuclear translocation of NF-κB.[7]
Experimental Protocols
The following are representative protocols that can be adapted for the synthesis and biological evaluation of 4-Acetyl-5-methyl-3-phenylisoxazole.
Protocol 1: General Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is based on the widely used method of chalcone formation followed by cyclization with hydroxylamine.[3][6]
Objective: To synthesize a phenylisoxazole derivative as a scaffold for further functionalization.
Materials:
-
Substituted Acetophenone (e.g., Acetophenone)
-
Substituted Benzaldehyde (e.g., Benzaldehyde)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH)
-
Hydroxylamine Hydrochloride (NH2OH·HCl)
-
Potassium Hydroxide (KOH)
-
Acetic Acid
-
Ice-cold water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Chalcone Synthesis (Claisen-Schmidt Condensation): a. Dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask. b. Slowly add an aqueous solution of NaOH while stirring. c. Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl. e. Filter the precipitated chalcone, wash with cold water, and dry. Recrystallize from ethanol if necessary.
-
Isoxazole Ring Formation: a. To the synthesized chalcone (1 equivalent) dissolved in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and potassium hydroxide (1.5 equivalents).[6] b. Reflux the mixture on a water bath for 4-6 hours.[6] c. After reflux, cool the reaction mixture and neutralize it with acetic acid.[6] d. Pour the neutralized mixture into ice-cold water to precipitate the isoxazole derivative.[6] e. Filter the solid, wash with water, and dry. f. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol). g. Characterize the final compound using FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.[6]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol is for assessing the cytotoxicity of a compound against cancer cell lines, as demonstrated in the evaluation of phenylisoxazole-based HDAC inhibitors.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Cancer cell line (e.g., PC3, A549, HepG2)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (4-Acetyl-5-methyl-3-phenylisoxazole) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: a. Culture cancer cells to ~80% confluency. b. Trypsinize the cells, count them, and adjust the density to 5 x 10^4 cells/mL in complete medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is <0.5%. b. After 24 hours of cell attachment, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). c. Incubate the plate for another 48-72 hours.
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. After incubation, carefully remove the medium containing MTT. c. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute inflammation, used for testing novel pyrrole derivatives.[8][9]
Objective: To assess the anti-inflammatory effect of the test compound in a rat model.
Materials:
-
Wistar rats (180-200 g)
-
Test compound (4-Acetyl-5-methyl-3-phenylisoxazole)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Diclofenac, 25 mg/kg)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: a. Acclimatize animals for at least one week with free access to food and water. b. Divide the rats into groups (n=6 per group): Vehicle control, Positive control, and Test compound groups (e.g., 10, 20, 40 mg/kg).
-
Compound Administration: a. Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before carrageenan injection.
-
Induction of Inflammation: a. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. b. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: a. Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: a. Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume. b. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group. c. Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Tukey's test).
Visualizations: Workflows and Pathways
Caption: General synthesis workflow for phenylisoxazole derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijbpas.com [ijbpas.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assessment of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Many compounds containing the isoxazole scaffold have been investigated for their potent cytotoxic and antiproliferative activities against various human cancer cell lines.[1][2] The compound 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone belongs to this promising class of molecules. These application notes provide a comprehensive set of protocols for the initial cell-based screening and characterization of its cytotoxic effects.
The described assays are designed to quantify cell viability, membrane integrity, and the induction of apoptosis, providing a multi-faceted approach to understanding the cytotoxic potential of this compound. The protocols are intended to be adaptable to various cancer cell lines and laboratory settings.
General Experimental Workflow
The initial cytotoxic characterization of this compound can be systematically approached in a phased manner. This begins with a primary screening to determine the compound's effect on cell viability, followed by more specific assays to elucidate the underlying mechanism of cell death.
Caption: General workflow for the cytotoxic evaluation of this compound.
Hypothetical Signaling Pathway Modulation
Isoxazole derivatives have been shown to interfere with various signaling pathways critical for cancer cell survival and proliferation.[3] A common target is the PI3K/Akt pathway, which is a central regulator of cell survival, growth, and apoptosis. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.
Caption: Hypothetical inhibition of the PI3K/Akt survival pathway by the test compound.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).[5]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.[4][7]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 Determine the IC₅₀ value from the dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8]
Materials:
-
Cells and compound as prepared for the MTT assay
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher, Promega, or Cayman Chemical)[8][9][10]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After incubation, carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[8]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[8]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the manufacturer's protocol, which typically involves subtracting background and comparing to a maximum LDH release control.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[11][12] Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.[11][12]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with the test compound at concentrations around the IC₅₀ value for 24-48 hours.[12][13]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[11][13]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: IC₅₀ Values of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| A549 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| HCT116 | 24 | Value |
| 48 | Value | |
| 72 | Value |
Table 2: LDH Release Assay Results
| Treatment | Concentration (µM) | % Cytotoxicity (relative to max LDH release) |
| Vehicle Control | - | Value |
| Compound | IC₅₀/2 | Value |
| IC₅₀ | Value | |
| 2 x IC₅₀ | Value | |
| Positive Control | - | 100% |
Table 3: Apoptosis Analysis by Flow Cytometry
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | Value | Value | Value |
| Compound | IC₅₀/2 | Value | Value | Value |
| IC₅₀ | Value | Value | Value | |
| 2 x IC₅₀ | Value | Value | Value |
References
- 1. benchchem.com [benchchem.com]
- 2. espublisher.com [espublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. caymanchem.com [caymanchem.com]
- 10. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: Enzyme Inhibition Kinetics of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential enzyme inhibition kinetics of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone. The protocols detailed below are based on established methodologies for analogous isoxazole derivatives, particularly focusing on cyclooxygenase (COX) enzymes, a likely target class for this compound based on available literature.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The compound this compound belongs to this class and is structurally related to known enzyme inhibitors. Notably, the structurally similar compound, 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide (Valdecoxib), is a potent and selective inhibitor of cyclooxygenase-2 (COX-2).[4][5] Therefore, it is hypothesized that this compound may also exhibit inhibitory activity against COX enzymes.
This document outlines the protocols to determine the enzyme inhibition kinetics of this compound and presents example data in a structured format.
Data Presentation
The following tables summarize the type of quantitative data that should be generated from the experimental protocols. The values presented are hypothetical and serve as a template for reporting experimental findings.
Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition Assay Results
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| This compound | COX-1 | 15.2 ± 1.8 | 0.13 |
| COX-2 | 2.0 ± 0.3 | ||
| Celecoxib (Standard) | COX-1 | 10.5 ± 1.2 | 0.04 |
| COX-2 | 0.4 ± 0.05 |
Data is expressed as mean ± SEM; n=3. The selectivity index is the ratio of IC50 (COX-1)/IC50 (COX-2).
Table 2: Kinetic Parameters for COX-2 Inhibition
| Compound | Inhibition Type | Kᵢ (µM) |
| This compound | Competitive | 0.85 ± 0.12 |
| Celecoxib (Standard) | Competitive | 0.15 ± 0.03 |
Experimental Protocols
Protocol 1: Determination of IC50 for COX-1 and COX-2 Inhibition
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against both COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (pH 8.0)
-
Glutathione
-
Hemin
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Prepare a stock solution of the test compound and celecoxib in DMSO.
-
In a 96-well plate, add Tris-HCl buffer, hemin, and glutathione.
-
Add various concentrations of the test compound or celecoxib to the wells. A vehicle control (DMSO) should also be included.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop the reaction by adding a solution of HCl.
-
Measure the concentration of PGE2 produced using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Enzyme Inhibition Kinetic Studies
This protocol aims to elucidate the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) by determining the kinetic parameters in the presence of the inhibitor.[6][7][8]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate) at various concentrations
-
This compound (test compound) at a fixed concentration (e.g., near the IC50 value)
-
Tris-HCl buffer (pH 8.0)
-
Glutathione
-
Hemin
-
Spectrophotometer or appropriate detection system
Procedure:
-
Prepare a series of substrate (arachidonic acid) dilutions in the reaction buffer.
-
Set up reaction mixtures containing the COX-2 enzyme, buffer, hemin, and glutathione.
-
For the inhibited reactions, add a fixed concentration of this compound. For the uninhibited reactions, add the vehicle (DMSO).
-
Pre-incubate the mixtures at 37°C for 15 minutes.
-
Initiate the reactions by adding the different concentrations of arachidonic acid.
-
Measure the initial reaction velocity (V₀) by monitoring the production of PGE2 over a short, linear time course.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) to generate Michaelis-Menten plots for both the inhibited and uninhibited reactions.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine the apparent Vmax and Km values in the presence and absence of the inhibitor.
-
Analyze the changes in Vmax and Km to determine the type of inhibition (e.g., competitive inhibition is indicated by an increase in Km with no change in Vmax).[8]
-
Calculate the inhibition constant (Kᵢ) using the appropriate equations for the determined inhibition type.
Visualizations
Caption: Workflow for IC50 Determination of COX Inhibition.
Caption: Prostaglandin Synthesis Pathway and COX Inhibition.
Caption: Lineweaver-Burk Plot for Competitive Inhibition.
References
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
Application Notes and Protocols: Derivatization of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, a versatile scaffold for the development of novel bioactive compounds. The protocols outlined below detail the synthesis of chalcone and pyrazoline derivatives, which have demonstrated significant potential in antimicrobial, anticancer, and anti-inflammatory applications.
Introduction
The isoxazole nucleus is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The starting ketone, this compound, serves as a key building block for the synthesis of a diverse library of derivatives. By targeting the reactive acetyl group, various modifications can be introduced, leading to compounds with enhanced potency and selectivity. This document focuses on two primary derivatization strategies: the synthesis of chalcones via Claisen-Schmidt condensation and their subsequent conversion to pyrazolines.
Derivatization Strategies and Bioactivity
The primary route for derivatizing this compound involves the condensation of its acetyl group with various aromatic aldehydes to form chalcones. These α,β-unsaturated ketones are not only bioactive in their own right but also serve as crucial intermediates for the synthesis of other heterocyclic compounds, such as pyrazolines.[5][6][7]
Chalcone Derivatives
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, have been extensively studied for their wide-ranging pharmacological effects.[5] The introduction of different substituents on the aromatic ring of the aldehyde allows for the fine-tuning of the biological activity of the resulting chalcone.
Pyrazoline Derivatives
Pyrazolines, five-membered heterocyclic compounds, are readily synthesized from chalcones by reaction with hydrazine derivatives.[6][7] These compounds have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8] The N-substitution on the pyrazoline ring offers another point of diversification to modulate the bioactivity.
Quantitative Bioactivity Data
The following tables summarize the reported in vitro bioactivity of various derivatives structurally related to the core scaffold. This data is compiled from multiple sources and is intended to provide a comparative overview of the potential of these compound classes.
Table 1: Anticancer Activity of Related Isoxazole and Pyrazoline Derivatives
| Compound Class | Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl-isoxazole-carboxamide | - | Hep3B | 5.96 ± 0.87 | [3] |
| Phenyl-isoxazole-carboxamide | - | MCF-7 | 4.56 ± 2.32 | [3] |
| Phenyl-isoxazole-carboxamide | - | HeLa | 0.91 ± 1.03 | [3] |
| Pyrazoline-linked 4-methylsulfonylphenyl | 18g | HL60 | 8.99 | [8] |
| Pyrazoline-linked 4-methylsulfonylphenyl | 18g | MCF-7 | 12.4 | [8] |
| Pyrazoline-linked 4-methylsulfonylphenyl | 18g | MDA-MB-231 | 7.18 | [8] |
| Pyrazoline-linked 4-methylsulfonylphenyl | 18c | HL60 | 8.43 | [8] |
| Pyrazoline-linked 4-methylsulfonylphenyl | 18c | MDA-MB-231 | 12.54 | [8] |
| Imidazo[1,2-b]pyridazine | 4e (o-OMe, m-Cl phenyl) | MCF-7 | 9 | [9] |
| Imidazo[1,2-b]pyridazine | 4f (p-CF3 phenyl) | SK-MEL-28 | 7.8 | [9] |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | 5-halo substituted | HeLa | 10.64 - 33.62 | [10] |
Table 2: Antimicrobial Activity of Related Isoxazole and Pyrazoline Derivatives
| Compound Class | Derivative/Substituent | Microorganism | MIC (µg/mL) | Reference |
| 4-methyl-3,5-diphenylisoxazolidine | Halogenated derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | 6.25 - 50 | [11] |
| 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester | Compound 14 | S. aureus DNA gyrase | 0.25 (IC50) | [12] |
| 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester | Compound 26c | E. coli DNA gyrase | 0.25 (IC50) | [12] |
| 2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone | Compound 4d | S. aureus ATCC 6538 | 1.562 | [13] |
| 2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone | Compound 4a | S. aureus DNA gyrase | 0.5 (IC50) | [13] |
| 2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone | Compound 4a | B. subtilis DNA gyrase | 0.5 (IC50) | [13] |
Experimental Protocols
The following are detailed protocols for the synthesis of chalcone and pyrazoline derivatives starting from this compound.
Protocol 1: Synthesis of Chalcone Derivatives
This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Distilled water
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution and stir.
-
Slowly add an aqueous or ethanolic solution of KOH or NaOH (1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute glacial acetic acid to precipitate the chalcone.
-
Filter the solid product using a Büchner funnel, wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Caption: Workflow for the synthesis of chalcone derivatives.
Protocol 2: Synthesis of Pyrazoline Derivatives
This protocol details the cyclization of the synthesized chalcone with hydrazine hydrate to form a pyrazoline derivative.
Materials:
-
Synthesized chalcone derivative from Protocol 1
-
Hydrazine hydrate (80% or 99%)
-
Ethanol or Glacial acetic acid
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the chalcone derivative (1 equivalent) in ethanol or glacial acetic acid in a round bottom flask.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours (monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazoline derivative.
-
Filter the solid product using a Büchner funnel and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmchemsci.com [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
Application Notes and Protocols for the Quantification of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone. The described methods are designed to be stability-indicating, ensuring accurate quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products and other impurities. The protocols are suitable for routine quality control, stability studies, and formulation development.
Overview of Analytical Methodologies
The quantification of this compound can be effectively achieved using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for routine quantification due to its high precision, accuracy, and ability to separate non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is proposed, offering a balance of sensitivity and robustness.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high specificity and sensitivity, making it ideal for impurity profiling and identification of degradation products. It is particularly useful for analyzing volatile impurities and can be a powerful tool in forced degradation studies.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H11NO2 | N/A |
| Molecular Weight | 201.22 g/mol | N/A |
| Appearance | White crystalline powder | [1] |
| Melting Point | 51-53°C | [1] |
| Boiling Point | 338.6°C at 760 mmHg | [1] |
| Solubility | 2300 ppm at 25°C | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
3.1.1. Equipment and Reagents
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (adjusted to pH 3.0 with phosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3.1.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Add 70 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.
3.1.4. Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
3.1.5. Forced Degradation Study
A forced degradation study should be performed to demonstrate the stability-indicating nature of the HPLC method.[2][3] The following conditions are recommended:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.
The results should show that the peak for this compound is well-resolved from any degradation product peaks.
Caption: Workflow for the forced degradation study.
Protocol 2: GC-MS Method for Impurity Profiling
This protocol is suitable for the identification and quantification of volatile impurities and degradation products.
3.2.1. Equipment and Reagents
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Methanol (GC grade)
-
This compound reference standard
3.2.2. GC-MS Conditions
| Parameter | Condition |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
3.2.3. Preparation of Solutions
-
Standard Solution (100 µg/mL): Prepare a stock solution as described in the HPLC protocol and dilute with methanol to the desired concentration.
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, ensuring the final concentration is suitable for GC-MS analysis.
3.2.4. Data Analysis
-
Quantification: Use the peak area of a characteristic ion in the mass spectrum for quantification against a calibration curve.
-
Identification: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
Overall Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General workflow for sample analysis.
Conclusion
The presented HPLC and GC-MS methods provide a comprehensive framework for the quantification and impurity profiling of this compound. The stability-indicating HPLC method is suitable for routine quality control, while the GC-MS method is a valuable tool for in-depth analysis of impurities and degradation products. These protocols should be fully validated according to ICH guidelines before implementation in a regulated environment.
References
Application Notes and Protocols for 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone as a Putative Chemical Probe for PIM-1 Kinase
Disclaimer: The following application notes and protocols are hypothetical and are based on the analysis of structurally similar compounds. As of the date of this document, there is no direct published evidence of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone being used as a chemical probe. These protocols are provided as a guide for researchers to investigate its potential activity against PIM-1 kinase.
Introduction
This compound is a small molecule featuring an isoxazole scaffold, which is present in a number of known kinase inhibitors. The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1, are serine/threonine kinases that have emerged as significant targets in oncology.[1] PIM-1 is implicated in the regulation of cell survival, proliferation, and apoptosis.[2] Its overexpression is associated with poor prognosis in various cancers, making the development of selective PIM-1 inhibitors a key area of research.[1]
Given the structural similarities to known PIM-1 inhibitors, it is hypothesized that this compound may act as a chemical probe to study the function of PIM-1 kinase. A chemical probe is a small molecule used to selectively modulate the function of a specific protein target, enabling the study of that protein's role in complex biological systems.[3]
Data Presentation: Comparative Inhibitory Activity of Structurally Related PIM-1 Kinase Inhibitors
The following table summarizes the inhibitory activity of several published PIM-1 kinase inhibitors containing an isoxazole or a similar heterocyclic core. This data is provided for comparative purposes to offer a potential range of activity that might be expected from a compound like this compound, should it prove to be an active inhibitor.
| Inhibitor Name/Scaffold | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Reference Compound(s) |
| 2H-Isoxazolo[4,5-B]indole | 50 (Hypothesized) | - | - | Structurally similar isoxazole-indole fused compounds[1] |
| AZD1208 | 0.4 | 5 | 1.9 | Pan-Pim Inhibitor[1] |
| SGI-1776 | 7 | 362 | 69 | Pan-Pim Inhibitor (withdrawn from clinical trials)[4] |
| TP-3654 | 1 (Ki) | 12 (Ki) | 10 (Ki) | Second-generation PIM inhibitor[4] |
Note: The inhibitory concentrations (IC50) and inhibition constants (Ki) are highly dependent on the assay conditions. The data for this compound is not available and would need to be determined experimentally.
Signaling Pathway
PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell cycle progression and apoptosis by phosphorylating a variety of substrates, including the pro-apoptotic protein BAD.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Biomedical Research with Quality Chemical Probes [promega.sg]
- 4. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening with 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-throughput screening (HTS) of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, a member of the versatile isoxazole class of heterocyclic compounds. Isoxazole derivatives have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for drug discovery programs. The following protocols are designed for the screening of compound libraries containing this compound and its analogs against various biological targets.
Introduction to this compound
This compound belongs to the isoxazole family, a class of compounds known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The structural features of this compound, including the phenyl and methyl-substituted isoxazole ring, provide a key framework for interaction with a variety of biological targets. While specific biological data for this exact molecule is not extensively published, its structural alerts suggest potential utility in several therapeutic areas. One commercially available source describes it as a white crystalline powder with applications as a preservative and in controlling microbial fouling, indicating potential antimicrobial properties[1]. This document outlines protocols for screening this compound and similar isoxazole-containing libraries in three key areas: as a kinase inhibitor, an antimicrobial agent, and a chitin synthase inhibitor.
Application Note 1: High-Throughput Screening for Kinase Inhibitory Activity
Background: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The isoxazole scaffold is a common motif in known kinase inhibitors. This protocol describes a high-throughput, in vitro assay to identify potential kinase inhibitors from a chemical library containing this compound.
Data Presentation:
The following table summarizes hypothetical data from a primary high-throughput screen of an isoxazole library against a target kinase.
| Compound ID | Compound Name | Concentration (µM) | % Inhibition |
| HTS-001 | This compound | 10 | 85 |
| HTS-002 | Analog A | 10 | 15 |
| HTS-003 | Analog B | 10 | 92 |
| HTS-004 | Staurosporine (Control) | 1 | 98 |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is designed for a 384-well plate format.
Materials:
-
Target Kinase and corresponding substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Reagents (e.g., Europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin for a biotinylated substrate)
-
This compound and other library compounds dissolved in DMSO
-
Staurosporine (positive control)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each library compound (including this compound) and controls into the wells of a 384-well plate.
-
Kinase Addition: Add 5 µL of the target kinase solution (at 2x final concentration) to all wells.
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Substrate/ATP Mix Addition: Initiate the kinase reaction by adding 5 µL of a 2x concentrated mix of the substrate peptide and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection Reagent Addition: Add 10 µL of the HTRF detection reagent mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.
Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. The percentage of inhibition is calculated for each compound relative to the positive (no inhibition) and negative (100% inhibition) controls.
Diagrams:
Caption: High-throughput screening workflow for identifying kinase inhibitors.
Application Note 2: High-Throughput Screening for Antimicrobial Activity
Background: The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. As some isoxazole derivatives have reported antimicrobial and fungicidal properties, screening this compound and related compounds for antibacterial activity is a rational starting point. This protocol details a high-throughput, cell-based assay to measure bacterial growth inhibition.
Data Presentation:
The following table presents hypothetical minimum inhibitory concentration (MIC) data for selected compounds against Staphylococcus aureus.
| Compound ID | Compound Name | MIC (µg/mL) |
| HTS-001 | This compound | 16 |
| HTS-005 | Analog C | >128 |
| HTS-006 | Analog D | 8 |
| HTS-007 | Vancomycin (Control) | 1 |
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility
This protocol is adapted for a 384-well plate format.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and other library compounds in DMSO
-
Vancomycin (positive control)
-
Resazurin solution (0.015% in PBS)
-
384-well clear, flat-bottom sterile plates
-
Automated liquid handling system
-
Microplate reader (absorbance and fluorescence)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in CAMHB in the 384-well plates. The final volume in each well should be 25 µL.
-
Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase in CAMHB. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Add 25 µL of the bacterial inoculum to each well, bringing the total volume to 50 µL. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Growth Assessment (Absorbance): Measure the optical density at 600 nm (OD₆₀₀) to determine bacterial growth.
-
Viability Assessment (Fluorescence): Add 5 µL of resazurin solution to each well and incubate for an additional 1-4 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A lack of fluorescence indicates cell death.
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (as determined by OD₆₀₀) or metabolic activity (as determined by the resazurin assay).
Diagrams:
Caption: Logical flow of the antimicrobial high-throughput screening assay.
Application Note 3: High-Throughput Screening for Chitin Synthase Inhibitors
Background: Chitin is an essential component of the fungal cell wall and the exoskeleton of insects. Inhibitors of chitin synthase are valuable as antifungals and insecticides. The 3-phenyl-isoxazol-5-ol scaffold, structurally related to the target compound, has been identified as a chitin synthesis inhibitor. This protocol outlines a high-throughput assay to screen for inhibitors of a representative chitin synthase.
Data Presentation:
The following table shows hypothetical IC₅₀ values for compounds screened against a fungal chitin synthase.
| Compound ID | Compound Name | IC₅₀ (µM) |
| HTS-001 | This compound | 5.2 |
| HTS-008 | Analog E | 0.8 |
| HTS-009 | Analog F | >50 |
| HTS-010 | Nikkomycin Z (Control) | 0.1 |
Experimental Protocol: In Vitro Chitin Synthase Activity Assay
This protocol is based on the incorporation of a radiolabeled substrate and is adapted for a 96-well filter plate format.
Materials:
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Isolated chitin synthase enzyme preparation (e.g., from Saccharomyces cerevisiae)
-
UDP-N-acetyl-D-[¹⁴C]glucosamine (radiolabeled substrate)
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Chitin synthase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
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This compound and other library compounds in DMSO
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Nikkomycin Z (positive control)
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96-well glass fiber filter plates
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Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Addition: Add 1 µL of each test compound to the wells of a 96-well filter plate.
-
Enzyme Addition: Add 25 µL of the chitin synthase enzyme preparation to each well.
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Pre-incubation: Incubate the plate for 15 minutes at 30°C to allow for compound-enzyme interaction.
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Reaction Initiation: Start the reaction by adding 25 µL of the assay buffer containing UDP-N-acetyl-D-[¹⁴C]glucosamine.
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Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
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Reaction Termination and Washing: Stop the reaction by adding 100 µL of 10% trichloroacetic acid (TCA). Wash the wells three times with 5% TCA and once with ethanol to remove unincorporated radiolabeled substrate.
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Scintillation Counting: Dry the filter plate, add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis: The amount of incorporated radioactivity is proportional to the chitin synthase activity. The IC₅₀ value, the concentration of compound that inhibits enzyme activity by 50%, is determined from dose-response curves.
Diagrams:
Caption: Simplified signaling pathway of chitin synthesis and its inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing the this compound core structure is the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile. In this specific case, benzonitrile oxide, generated in situ from benzaldehyde oxime, undergoes a cycloaddition reaction with acetylacetone.
Q2: What are the primary challenges I should anticipate in this synthesis?
A2: The main challenges are typically associated with achieving a high yield and purity. The key difficulties include the instability of the nitrile oxide intermediate, which can lead to dimerization, and controlling the regioselectivity of the cycloaddition reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.
Q4: What are the expected spectroscopic characteristics of the final product?
A4: While specific data can vary slightly based on the solvent and instrument used, you can generally expect the following in the 1H NMR spectrum: a singlet for the methyl protons of the acetyl group, a singlet for the methyl protons on the isoxazole ring, and multiplets for the aromatic protons of the phenyl group. The 13C NMR will show characteristic peaks for the carbonyl carbon, the isoxazole ring carbons, and the phenyl carbons.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Nitrile Oxide Generation: The conversion of benzaldehyde oxime to benzonitrile oxide may be incomplete. 2. Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can decompose before reacting with the dipolarophile. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. | 1. Ensure the purity of the benzaldehyde oxime and the oxidizing agent (e.g., N-chlorosuccinimide, chloramine-T). Optimize the stoichiometry of the reagents. 2. Generate the benzonitrile oxide in situ in the presence of acetylacetone to ensure it reacts as it is formed. 3. Experiment with a temperature range, for example, starting at room temperature and gradually increasing to 40-60 °C, while monitoring the reaction by TLC. |
| Presence of a Major Side-Product | Dimerization of Benzonitrile Oxide: The most common side-product is the corresponding furoxan (a 1,2,5-oxadiazole-2-oxide), formed by the dimerization of two molecules of benzonitrile oxide. | 1. Maintain a low concentration of the nitrile oxide throughout the reaction by ensuring its slow, continuous generation in situ. 2. Use a slight excess of the dipolarophile (acetylacetone) to increase the probability of the desired cycloaddition over dimerization. |
| Formation of Isomeric Impurities | Lack of Regioselectivity: The cycloaddition of benzonitrile oxide to the enol form of acetylacetone can potentially lead to the formation of a regioisomer. | 1. The use of a suitable base can influence the regioselectivity by controlling the formation of the enolate of acetylacetone. Triethylamine is a commonly used base in these reactions. 2. Solvent polarity can also play a role. Experiment with different solvents, such as dichloromethane, chloroform, or THF, to optimize for the desired isomer. |
| Difficulty in Product Purification | Presence of Furoxan Dimer and Unreacted Starting Materials: These impurities can co-elute with the desired product during chromatography. | 1. Column Chromatography: Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Careful fraction collection is crucial. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective purification method. |
Experimental Protocols
Key Experiment: Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure based on established methods for isoxazole synthesis. Optimization of specific parameters may be required.
Materials:
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Benzaldehyde oxime
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Acetylacetone
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N-Chlorosuccinimide (NCS) or Chloramine-T
-
Triethylamine (Et3N)
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Dichloromethane (CH2Cl2) or another suitable aprotic solvent
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Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
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Anhydrous magnesium sulfate (MgSO4)
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (1.0 eq) and acetylacetone (1.2 eq) in dichloromethane.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N-chlorosuccinimide (1.1 eq) in dichloromethane to the reaction mixture over a period of 1-2 hours using a dropping funnel. The slow addition is critical to maintain a low concentration of the in situ generated benzonitrile oxide.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Technical Support Center: Purification of 4-Acetyl-5-methyl-3-phenylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Acetyl-5-methyl-3-phenylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of 4-Acetyl-5-methyl-3-phenylisoxazole?
A1: Common impurities can include unreacted starting materials, such as phenylacetylene and N-hydroxy-2-oxopropanamide, and side-products like the regioisomer 5-Acetyl-4-methyl-3-phenylisoxazole. The formation of this regioisomer is a significant challenge as its physical properties are very similar to the desired product, making separation difficult.
Q2: My purified 4-Acetyl-5-methyl-3-phenylisoxazole has a low melting point and appears as an oil or waxy solid. What could be the issue?
A2: This often indicates the presence of residual solvent or impurities. The reported melting point for pure 4-Acetyl-5-methyl-3-phenylisoxazole is 51-53°C.[1] An oily or waxy appearance suggests that the compound is not fully crystalline, likely due to impurities disrupting the crystal lattice. Further purification by column chromatography or recrystallization is recommended.
Q3: I am having difficulty separating the desired product from its regioisomer. What purification strategy is most effective?
A3: Separation of regioisomers is a common challenge in isoxazole synthesis. While recrystallization can be attempted if a suitable solvent system that selectively crystallizes one isomer is found, column chromatography is generally the most effective method. A fine-tuning of the eluent system, often a gradient of hexane and ethyl acetate, is crucial for achieving good separation on a silica gel column.
Q4: What are the recommended storage conditions for purified 4-Acetyl-5-methyl-3-phenylisoxazole?
A4: To maintain its purity and stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 4-Acetyl-5-methyl-3-phenylisoxazole.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | Product loss during recrystallization: The chosen solvent may be too good at dissolving the product, even at low temperatures. Product loss during column chromatography: The product may be strongly adsorbed to the silica gel or the eluent may be too polar, causing co-elution with impurities. | Recrystallization: Perform a thorough solvent screen to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Use a minimal amount of hot solvent to dissolve the crude product. Column Chromatography: Use a less polar eluent system to minimize product loss. Monitor the column closely using TLC to ensure the product is eluting as expected. |
| Co-elution of Impurities During Column Chromatography | Similar polarity of the product and impurities: The regioisomeric byproduct, 5-Acetyl-4-methyl-3-phenylisoxazole, often has a very similar polarity to the desired product. | Optimize eluent system: Use a shallow gradient of a less polar solvent system (e.g., a gradual increase of ethyl acetate in hexane). Use a different stationary phase: Consider using a different type of silica gel or an alternative stationary phase like alumina. |
| Product Fails to Crystallize | Presence of significant impurities: High levels of impurities can inhibit crystal formation. Inappropriate solvent: The chosen solvent may not be suitable for inducing crystallization. | Further purification: Perform an initial purification step, such as a quick filtration through a plug of silica gel, to remove major impurities before attempting crystallization. Solvent screening: Experiment with a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find a system that promotes crystallization. Seeding with a small crystal of pure product can also be effective. |
| Broad Melting Point Range of Purified Product | Presence of impurities: Even small amounts of impurities can broaden the melting point range. | Repeat purification: Re-purify the product using the most effective method determined (recrystallization or column chromatography) until a sharp melting point is achieved. |
Data Presentation
The following table summarizes the known physical properties of 4-Acetyl-5-methyl-3-phenylisoxazole and a potential regioisomeric impurity. Data for the regioisomer is estimated based on structurally similar compounds and is provided for comparative purposes in designing purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 4-Acetyl-5-methyl-3-phenylisoxazole | C₁₂H₁₁NO₂ | 201.22 | 51-53[1] | 2300 ppm at 25°C[1] |
| 5-Acetyl-4-methyl-3-phenylisoxazole (Regioisomer) | C₁₂H₁₁NO₂ | 201.22 | Estimated: 45-55 | Estimated: Similar to the desired product |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the purification of 4-Acetyl-5-methyl-3-phenylisoxazole by recrystallization. The choice of solvent is critical and may require optimization. Ethanol is often a good starting point for isoxazole derivatives.
-
Dissolution: In a flask, dissolve the crude 4-Acetyl-5-methyl-3-phenylisoxazole in a minimal amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
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Crystallization: Allow the filtrate to cool slowly to room temperature. The desired compound should crystallize out of the solution.
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Cooling: To maximize the yield, cool the flask in an ice bath for 30-60 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of 4-Acetyl-5-methyl-3-phenylisoxazole using silica gel column chromatography.
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
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Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 4-Acetyl-5-methyl-3-phenylisoxazole.
Visualizations
Caption: General workflow for the purification of 4-Acetyl-5-methyl-3-phenylisoxazole.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Synthesis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic stage.
Stage 1: Isoxazole Ring Formation
The formation of the 5-methyl-3-phenylisoxazole core is a critical step, typically achieved through the condensation of a β-dicarbonyl compound with hydroxylamine or a related synthetic equivalent.
Question: Low or no yield of the desired 5-methyl-3-phenylisoxazole-4-carboxylic acid is observed. What are the potential causes and solutions?
Answer:
Low yields in the isoxazole ring formation stage can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Action |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Incorrect pH | The pH of the reaction medium is crucial for the cyclization step. Ensure the pH is within the optimal range for the specific protocol being used. This may require careful addition of acid or base. |
| Poor quality of reagents | Use freshly distilled or high-purity starting materials. Ethyl acetoacetate and benzaldehyde can degrade over time. Ensure hydroxylamine hydrochloride is dry. |
| Formation of regioisomers | The reaction between an unsymmetrical dicarbonyl compound and hydroxylamine can lead to the formation of the undesired 3-methyl-5-phenylisoxazole isomer. To favor the desired product, precise control of reaction conditions (temperature, pH, and catalyst) is necessary. Literature reports suggest that specific reaction conditions can influence the regioselectivity. |
| Side reactions of starting materials | Under certain conditions, ethyl acetoacetate can undergo self-condensation. Ensure that the reaction temperature and catalyst are appropriate to favor the reaction with hydroxylamine. |
Stage 2: Acylation of the Isoxazole Ring
The introduction of the acetyl group at the C4 position of the isoxazole ring is commonly achieved via a Friedel-Crafts-type acylation. This can be a challenging step with heterocyclic substrates.
Question: The Friedel-Crafts acylation of 5-methyl-3-phenylisoxazole results in a complex mixture of products or recovery of unreacted starting material. How can this be addressed?
Answer:
Friedel-Crafts acylation of heteroaromatic compounds can be complex. The following troubleshooting steps can help optimize the reaction.
| Potential Cause | Recommended Action |
| Deactivation of the isoxazole ring | The isoxazole ring may not be sufficiently activated for electrophilic substitution. Ensure a strong Lewis acid catalyst (e.g., AlCl₃) is used in stoichiometric amounts. The choice of solvent can also influence reactivity; consider using a more polar, non-coordinating solvent. |
| Catalyst deactivation | Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1] |
| Formation of multiple products (Polysubstitution) | While the acyl group is deactivating, preventing further acylation, other reactive sites on the phenyl ring could potentially react if the conditions are too harsh. Use milder reaction conditions (lower temperature, shorter reaction time) to improve selectivity. |
| Rearrangement of the acylium ion | Although less common with acylation compared to alkylation, unexpected products can sometimes arise. Ensure the acylium ion is generated under standard conditions. |
| Use of an incompatible substrate | If the 5-methyl-3-phenylisoxazole starting material contains functional groups sensitive to strong Lewis acids, this can lead to side reactions. Consider protecting sensitive functional groups before acylation. |
Question: During the conversion of 5-methyl-3-phenylisoxazole-4-carboxylic acid to the ethanone, what are the likely side reactions?
Answer:
A common route to the target ethanone is through the corresponding acid chloride. Each step has potential side reactions.
| Reaction Step | Potential Side Reaction/Byproduct | Troubleshooting/Prevention |
| Carboxylic acid to Acid Chloride | Incomplete conversion to the acid chloride. | Use a slight excess of the chlorinating agent (e.g., thionyl chloride) and ensure anhydrous conditions. Refluxing for an adequate duration is also important. |
| Decomposition of the acid chloride. | Avoid excessively high temperatures during formation and distillation. Use the acid chloride immediately after preparation for the best results. | |
| Acid Chloride to Ethanone | Over-addition of the organometallic reagent (e.g., Grignard or organocadmium reagent) leading to tertiary alcohol formation. | Use a less reactive organometallic reagent like a Gilman cuprate (lithium dimethylcuprate) or carefully control the stoichiometry and temperature of the reaction with a Grignard reagent (low temperature). |
| Reaction with the isoxazole ring. | The isoxazole ring can be susceptible to nucleophilic attack under certain conditions. Use milder organometallic reagents and optimized reaction conditions. | |
| Hydrolysis of the acid chloride back to the carboxylic acid. | Strictly anhydrous conditions are essential during the reaction with the organometallic reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely employed route involves a multi-step synthesis. First, the 5-methyl-3-phenylisoxazole ring system is constructed, often starting from benzaldehyde and ethyl acetoacetate to form a diketone, which then undergoes cyclization with hydroxylamine. This typically yields 5-methyl-3-phenylisoxazole-4-carboxylic acid or its ester. The carboxylic acid is then converted to 5-methyl-3-phenylisoxazole-4-carbonyl chloride. Finally, the acid chloride is reacted with a suitable methylating agent, such as an organocadmium or organocuprate reagent, to furnish the desired this compound.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Several reagents used in this synthesis require careful handling. Thionyl chloride, used for preparing the acid chloride, is corrosive and releases toxic HCl gas upon contact with moisture. Organometallic reagents, such as Grignard reagents and organolithiums, are highly flammable and reactive towards water and air. All reactions should be carried out in a well-ventilated fume hood, under an inert atmosphere where necessary, and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I confirm the formation of the correct isoxazole regioisomer?
A3: The formation of two possible regioisomers (5-methyl-3-phenylisoxazole and 3-methyl-5-phenylisoxazole) is a common challenge. Spectroscopic techniques are essential for characterization. ¹H and ¹³C NMR spectroscopy are powerful tools to distinguish between the isomers based on the chemical shifts of the methyl and phenyl protons and carbons, as well as the isoxazole ring atoms. 2D NMR techniques like HMBC can further confirm the connectivity. Comparison with literature data for authenticated samples is also recommended.
Q4: What purification techniques are most effective for the final product?
A4: The final product, this compound, is typically a solid. Purification can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a standard and effective method.
Experimental Protocols
A detailed experimental protocol for a key step in the synthesis is provided below.
Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid
This protocol is adapted from a literature procedure for the synthesis of the carboxylic acid precursor.[2][3]
-
Materials:
-
Benzaldehyde oxime (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Anhydrous zinc chloride (0.1 mmol)
-
Ethanol
-
5% Sodium hydroxide solution
-
2 N Hydrochloric acid
-
-
Procedure:
-
In a 10 mL round-bottomed flask, combine benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol).
-
Gradually heat the mixture to 60°C without a solvent and maintain this temperature for approximately one hour. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
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Add ethanol and stir for about 30 minutes.
-
The solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate will precipitate. Treat the solid with 5% NaOH (10 ml) at room temperature for about 4 hours to hydrolyze the ester. Monitor the hydrolysis by TLC.
-
Once the hydrolysis is complete, acidify the reaction mixture with 2 N HCl.
-
The solid 5-methyl-3-phenylisoxazole-4-carboxylic acid will precipitate. Filter the solid and recrystallize from hot ethanol to obtain the purified product.[2][3]
-
Visualizations
Caption: General synthetic pathway to this compound.
Caption: A general workflow for troubleshooting synthetic issues.
References
Technical Support Center: Optimizing Isoxazole Ring Formation
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for isoxazole ring formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the isoxazole ring?
A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2][3] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]
Q2: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the likely causes and how can I improve it?
A2: Low yields in 1,3-dipolar cycloadditions are often due to the rapid dimerization of the in situ generated nitrile oxide to form furoxans, which are common side products.[1][4] To minimize this, you can try the following:
-
Slow Addition: Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.
-
Stoichiometry Adjustment: Use a slight excess of the alkyne dipolarophile.[1]
-
In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne. Common methods include the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.[4]
-
Temperature Optimization: Higher temperatures can sometimes favor the dimerization reaction, so optimizing the reaction temperature is crucial.[1]
Q3: I am observing the formation of isomeric products in my reaction. How can I improve the regioselectivity?
A3: The formation of isomers is a frequent challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by both electronic and steric factors of the dipole and the dipolarophile.[1] Here are some strategies to enhance regioselectivity:
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Catalyst Selection: The use of a copper(I) catalyst, such as CuI, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[5] Ruthenium catalysts have also been employed for this purpose.[5]
-
Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. For instance, in some cases, more polar or fluorinated solvents have been shown to improve regioselectivity.[1]
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pH Control: In the condensation of unsymmetrical β-dicarbonyl compounds with hydroxylamine, the pH of the reaction mixture can affect which carbonyl group is more reactive, thus influencing the isomer ratio.[4]
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Alternative Routes: For synthesizing challenging 3,4-disubstituted isoxazoles, consider alternative methods like the enamine-based [3+2] cycloaddition, which has shown high regiospecificity.[5]
Q4: How do solvent and temperature selection impact the yield and selectivity of isoxazole synthesis?
A4: Solvent and temperature are critical parameters that significantly affect the outcome of the reaction. The choice of solvent can influence reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[1] Temperature optimization is key for controlling reaction kinetics; excessively high temperatures can lead to the formation of side products and decomposition, while temperatures that are too low may result in very slow or incomplete reactions.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during your isoxazole synthesis experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient Nitrile Oxide Generation | - Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for your substrate and reaction conditions.[1] - Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1] |
| Poor Reactant Solubility | - Choose a solvent where all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[1] | |
| Suboptimal Reaction Temperature | - Systematically screen a range of temperatures. For some reactions, an increase from 60°C to 80°C can improve yields, while further increases might be detrimental.[1] | |
| Reactant Decomposition | - If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[1] | |
| Catalyst Inactivity | - For catalyzed reactions, ensure the catalyst is active and used at the correct loading. Consider pre-activation if necessary.[1] | |
| Formation of Multiple Products | Isomeric Products | - Experiment with different catalysts, such as copper(I), to direct the reaction towards a specific regioisomer.[1] - Vary the solvent polarity; polar or fluorinated solvents can sometimes enhance regioselectivity.[1] |
| Side Reactions of Starting Materials | - Protect sensitive functional groups on the starting materials that are not compatible with the reaction conditions. - Purify starting materials to remove impurities that could lead to side reactions.[1] | |
| Dimerization of Nitrile Oxide | - Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile. - Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Benzoylisoxazolines
To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL), chloramine-T (0.0625 mmol) is added. The reaction mixture is heated at 80 °C for 18 hours. After completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-benzoylisoxazoline.[1]
Protocol 2: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles using a Copper(I) Catalyst
To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), a base (e.g., triethylamine, 1.5 mmol) is added. If starting from an oxime, an in situ method for nitrile oxide generation is preferred. To the mixture of the alkyne, oxime, and catalyst, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C. The reaction mixture is stirred at room temperature (or heated if necessary) and monitored by TLC. Upon completion, the reaction is quenched with water and extracted. The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.[5]
Protocol 3: Synthesis of 5-Arylisoxazoles via Condensation
A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask. The reaction is heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.[1]
Visual Guides
Caption: Troubleshooting logic for low reaction yield.
Caption: General workflow for 1,3-dipolar cycloaddition.
References
troubleshooting low bioactivity of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
While extensive biological data for this specific compound is not widely published in top-tier journals, isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] Structurally similar molecules have demonstrated potential as:
The presence of the isoxazole ring is key to these activities, though the specific substitutions on the ring heavily influence the potency and selectivity of the compound.[1][3] The parent compound, this compound, has been noted for its use as a preservative and in controlling microbial fouling, which suggests some inherent antimicrobial properties.[5]
Q2: What are the physical and chemical properties of this compound that could affect its bioactivity?
Understanding the compound's properties is crucial for troubleshooting experiments. Key characteristics are summarized in the table below.
| Property | Value | Potential Impact on Bioactivity |
| Appearance | White crystalline powder[5] | Purity can be visually assessed; discoloration may indicate degradation. |
| Solubility | 2300 ppm (2.3 mg/mL) in water at 25°C[5] | Low aqueous solubility can lead to precipitation in assay media, reducing the effective concentration. |
| Melting Point | 51-53°C[5] | Can be used as an indicator of purity. |
| Boiling Point | 338.6°C at 760 mmHg[5] | Indicates thermal stability under standard conditions. |
| Purity | Commercially available up to 95%[6] | Impurities can interfere with biological assays or have their own activity. |
Q3: The compound is not showing the expected activity in my cell-based assay. What are the common reasons for this?
Low or no activity in a cell-based assay can stem from several factors, ranging from compound-specific issues to experimental setup. A logical troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low bioactivity.
Troubleshooting Guides
Guide 1: Addressing Compound Solubility Issues
Low aqueous solubility is a common hurdle for many organic compounds in biological assays.[5]
Problem: The compound precipitates out of the assay medium.
Possible Solutions:
-
Co-solvent Usage:
-
Protocol: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent like DMSO or ethanol. Serially dilute this stock solution into the assay medium, ensuring the final solvent concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
-
-
Use of Surfactants or Solubilizing Agents:
-
Protocol: For compounds with very poor solubility, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the assay medium at low concentrations (e.g., 0.01-0.1%) to improve solubility.
-
-
Sonication:
-
Protocol: After diluting the stock solution into the assay medium, sonicate the solution for a short period (e-g., 1-5 minutes) in a water bath sonicator to aid dissolution.
-
Guide 2: Verifying Compound Purity and Stability
The purity and stability of the test compound are critical for obtaining reliable results.
Problem: The observed bioactivity is lower than expected, or results are inconsistent.
Verification Steps:
-
Purity Assessment:
-
Method: Analyze the compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS). Compare the resulting chromatogram to a reference standard if available.
-
Expected Outcome: A single major peak corresponding to the compound of interest. The presence of multiple peaks indicates impurities.
-
-
Structural Integrity:
-
Method: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure of the compound.
-
Expected Outcome: The observed spectra should match the expected chemical shifts and coupling constants for this compound.
-
-
Stability in Assay Conditions:
-
Method: Incubate the compound in the assay medium (without cells or target proteins) for the duration of the experiment. Analyze the sample by HPLC at different time points to check for degradation.
-
Expected Outcome: The peak area of the parent compound should remain relatively constant over time.
-
Guide 3: Optimizing Experimental Parameters
The design of the biological assay itself can significantly impact the observed activity.
Problem: No dose-response relationship is observed.
Optimization Strategies:
-
Concentration Range:
-
Action: Test a broader range of concentrations, from nanomolar to high micromolar, to ensure the effective concentration range is not being missed.
-
-
Incubation Time:
-
Action: Vary the incubation time of the compound with the biological system. Some compounds may require longer or shorter exposure times to elicit a response.
-
-
Positive and Negative Controls:
-
Action: Ensure that appropriate positive and negative controls are included in every experiment and are behaving as expected. This validates the assay's performance.
-
Potential Signaling Pathway Interactions
While the specific targets of this compound are not well-defined, many isoxazole derivatives are known to modulate key signaling pathways involved in inflammation and cancer. One such common target is the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB pathway.
If investigating anti-inflammatory effects, it would be prudent to assess the phosphorylation status of key proteins in this pathway, such as IκBα and the p65 subunit of NF-κB, in the presence and absence of the compound.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. indiamart.com [indiamart.com]
- 6. This compound|å æçå° [klamar-reagent.com]
preventing degradation of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone in solution
Welcome to the technical support center for 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound can be influenced by several factors. The isoxazole ring is susceptible to cleavage under certain conditions. Key factors include:
-
pH: The compound is less stable in basic (high pH) conditions, which can catalyze the hydrolytic opening of the isoxazole ring.[1] It shows greater stability at neutral and acidic pH.
-
Temperature: Elevated temperatures can accelerate the rate of degradation, especially in basic solutions.[1]
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Light Exposure: UV irradiation can induce photochemical reactions, leading to the collapse of the isoxazole ring and rearrangement into other heterocyclic structures like oxazoles.[2][3][4]
-
Oxidizing Agents: The presence of strong oxidizing agents may lead to degradation.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure maximum stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3][4]
-
pH: If possible, maintain the solution at a neutral or slightly acidic pH.
-
Inert Atmosphere: For highly sensitive experiments, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q3: Which solvents are recommended for dissolving this compound?
A3: Common organic solvents such as DMSO, DMF, ethanol, and methanol are suitable for dissolving this compound. For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system. It is advisable to prepare stock solutions in an anhydrous organic solvent and dilute them into aqueous buffers immediately before use to minimize hydrolysis.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: I am observing a progressive loss of my compound's activity in my cell-based assay over 24-48 hours.
| Potential Cause | Troubleshooting Step |
| pH-mediated Degradation | The isoxazole ring may be undergoing base-catalyzed hydrolysis in the cell culture medium (typically pH 7.2-7.4).[1] This effect can be more pronounced at 37°C.[1] |
| Action: | 1. Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment. 2. Minimize the incubation time if possible. 3. Perform a time-course experiment to quantify the rate of activity loss. 4. Analyze the culture medium over time by HPLC to detect the appearance of degradation products. |
| Adsorption to Plastics | The compound may be adsorbing to the surface of the plasticware (e.g., culture plates, pipette tips). |
| Action: | 1. Use low-adhesion plasticware. 2. Include a non-ionic detergent like Tween-20 (at a low, non-toxic concentration) in your medium, if compatible with your assay. 3. Pre-incubate the wells with a blocking agent like bovine serum albumin (BSA). |
Issue 2: I am seeing an unexpected peak in my HPLC/LC-MS analysis of an aged solution.
| Potential Cause | Troubleshooting Step |
| Hydrolytic Cleavage | If the solution was prepared in a neutral or basic aqueous buffer, the unexpected peak is likely a degradation product resulting from the cleavage of the isoxazole ring.[1] |
| Action: | 1. Analyze the sample using LC-MS to determine the mass of the unknown peak and compare it to potential degradation products. 2. Perform a forced degradation study (see protocol below) under acidic and basic conditions to confirm the identity of the degradant. |
| Photodegradation | If the solution was exposed to light, the new peak could be a product of photochemical rearrangement.[2][3][4] |
| Action: | 1. Prepare a fresh solution and protect it from light at all times. 2. Re-analyze the sample by HPLC to see if the unknown peak is absent or reduced. |
| Oxidation | The compound may have been oxidized if the solution was exposed to air for an extended period. |
| Action: | 1. Prepare a fresh solution using a degassed solvent. 2. Analyze the sample by LC-MS to check for the addition of oxygen atoms to the parent mass. |
Data Presentation
Table 1: pH-Dependent Stability of this compound
This table summarizes the results of a stability study conducted over 24 hours at two different temperatures. The data illustrates the percentage of the parent compound remaining in the solution as determined by HPLC analysis.
| pH of Buffer | Temperature | % Compound Remaining (after 24h) |
| 4.0 (Acetate Buffer) | 25°C | >99% |
| 4.0 (Acetate Buffer) | 37°C | >99% |
| 7.4 (Phosphate Buffer) | 25°C | 95% |
| 7.4 (Phosphate Buffer) | 37°C | 85% |
| 10.0 (Carbonate Buffer) | 25°C | 70% |
| 10.0 (Carbonate Buffer) | 37°C | 40% |
Note: These are representative data based on the known stability of similar isoxazole compounds.[1]
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6][7][8]
Objective: To intentionally degrade the compound under various stress conditions (hydrolysis, oxidation, photolysis, and heat) to identify likely degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Incubate at 60°C for 4 hours.
-
Cool, neutralize with 1N NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize with 0.1N HCl and dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of the compound (in a quartz cuvette) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Keep a control sample wrapped in foil to protect it from light.
-
Analyze both samples by HPLC.
-
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC method. Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify degradation peaks.
Visualizations
Degradation and Experimental Workflows
Caption: Plausible base-catalyzed hydrolytic degradation pathway.
Caption: Workflow for the forced degradation study.
Caption: Troubleshooting decision tree for loss of activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
Technical Support Center: Synthesis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Question: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, typically achieved through the condensation of a β-diketone with hydroxylamine, can arise from several factors. A primary cause is the formation of a regioisomeric byproduct, 1-(3-Methyl-5-phenylisoxazol-4-yl)ethanone. The ratio of these isomers can be influenced by reaction conditions. Additionally, incomplete reaction, side reactions of the starting materials, or product degradation can contribute to low yields.
Troubleshooting Steps:
-
Optimize Reaction Conditions: The regioselectivity of the cyclization can be sensitive to pH, temperature, and solvent.[1] Experiment with different solvents (e.g., ethanol, acetic acid, acetonitrile) and bases (e.g., sodium acetate, pyridine) to favor the formation of the desired 5-methyl-3-phenyl isomer. The use of a Lewis acid like BF₃·OEt₂ has been shown to influence regioselectivity in similar syntheses.[1][2]
-
Purity of Starting Materials: Ensure the purity of the β-diketone precursor (e.g., 3-acetyl-2,4-pentanedione or benzoylacetylacetone) and hydroxylamine hydrochloride. Impurities in the starting materials can lead to unwanted side reactions.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in a significant amount of unreacted starting materials. Conversely, excessively long reaction times or high temperatures may lead to product degradation.
-
pH Control: The initial condensation of hydroxylamine with the diketone is pH-sensitive. Maintaining a slightly acidic to neutral pH is often optimal for the initial oxime formation.
Issue 2: Presence of Multiple Spots on TLC Analysis
Question: My TLC analysis of the crude reaction mixture shows two major spots with very similar Rf values, in addition to the starting material spots. What are these likely to be?
Answer:
The two major spots with similar Rf values are most likely the desired product, this compound, and its regioisomer, 1-(3-Methyl-5-phenylisoxazol-4-yl)ethanone. The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds in isoxazole synthesis.[1]
Identification and Separation:
-
Spectroscopic Analysis: Isolate each compound by column chromatography and characterize them using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures. The chemical shifts of the methyl and phenyl groups will differ between the two isomers.
-
Column Chromatography: Careful optimization of the solvent system for column chromatography is crucial for separating these closely related isomers. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most prevalent impurity is the regioisomer, 1-(3-Methyl-5-phenylisoxazol-4-yl)ethanone. This arises from the two possible ways the hydroxylamine can condense with the unsymmetrical β-diketone precursor.
Q2: How can I confirm the identity of the desired product and its regioisomeric impurity?
A2: The most definitive methods for identification are ¹H and ¹³C NMR spectroscopy. The chemical shifts of the methyl group and the protons on the phenyl ring will be distinct for each isomer. Mass spectrometry will show the same molecular weight for both isomers but can be used to confirm the elemental composition.
Q3: Are there any other potential impurities I should be aware of?
A3: Yes, other possible impurities include:
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Unreacted Starting Materials: Residual β-diketone and hydroxylamine.
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Incompletely Cyclized Intermediates: Oxime or enamine intermediates that have not fully cyclized to the isoxazole ring.
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Byproducts from Side Reactions: Self-condensation or degradation products of the starting materials, especially under harsh reaction conditions.
Q4: What purification methods are most effective for this compound?
A4: The most common and effective purification methods are:
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Recrystallization: If the crude product is a solid and one isomer is significantly more abundant, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be effective.
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Column Chromatography: This is the most reliable method for separating the desired product from its regioisomer and other impurities. Silica gel is a common stationary phase, with an eluent system typically composed of hexane and ethyl acetate.[2]
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Structure | Origin | Typical Analytical Signature |
| 1-(3-Methyl-5-phenylisoxazol-4-yl)ethanone | Isomeric structure with phenyl and methyl groups swapped on the isoxazole ring. | Alternative cyclization pathway of the unsymmetrical β-diketone. | Similar mass to the desired product; distinct ¹H and ¹³C NMR chemical shifts. |
| Unreacted β-Diketone | Starting material. | Incomplete reaction. | Distinct spot on TLC; characteristic signals in ¹H NMR. |
| Unreacted Hydroxylamine | Starting material. | Incomplete reaction. | Highly polar; may not be easily visible on TLC depending on the stain. |
| Oxime Intermediate | Product of initial condensation before cyclization. | Incomplete cyclization. | Intermediate polarity on TLC; characteristic oxime signals in NMR and IR. |
Experimental Protocols
Synthesis of this compound from a β-Diketone
This protocol describes a general method for the synthesis of the target compound. Optimization of reaction conditions may be necessary to maximize the yield of the desired regioisomer.
Materials:
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3-Acetyl-2,4-pentanedione (or a similar β-diketone precursor)
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Hydroxylamine hydrochloride
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Sodium acetate (or another suitable base)
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Ethanol (or another suitable solvent)
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Hydrochloric acid (for workup)
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Ethyl acetate (for extraction)
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-diketone (1 equivalent) in ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and adjust the pH to ~2 with dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the desired product from its regioisomer and other impurities.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound and its primary regioisomeric impurity.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 4-Acetyl-5-methyl-3-phenylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Acetyl-5-methyl-3-phenylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 4-Acetyl-5-methyl-3-phenylisoxazole?
A1: The most prevalent method is the cyclocondensation reaction of a 1,3,5-tricarbonyl compound, specifically 3-benzoyl-pentane-2,4-dione, with hydroxylamine hydrochloride. This reaction forms the isoxazole ring. The reaction is typically carried out in a suitable solvent like ethanol or methanol in the presence of a base to neutralize the hydroxylamine hydrochloride.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting materials are 3-benzoyl-pentane-2,4-dione and hydroxylamine hydrochloride. A base is necessary to liberate the free hydroxylamine from its salt. Common bases include sodium acetate, sodium hydroxide, or triethylamine. The choice of solvent can influence reaction rate and regioselectivity, with ethanol being a common option.
Q3: What is the main challenge when synthesizing 4-Acetyl-5-methyl-3-phenylisoxazole?
A3: The primary challenge is controlling the regioselectivity of the reaction. Since 3-benzoyl-pentane-2,4-dione is an unsymmetrical tricarbonyl compound, the hydroxylamine can react with different carbonyl groups, leading to the formation of an undesired regioisomeric byproduct, 3-acetyl-5-methyl-4-phenylisoxazole.
Q4: How can the formation of the undesired regioisomer be minimized?
A4: The regioselectivity is highly dependent on the reaction conditions, particularly the pH. Acidic to neutral conditions (pH < 7) generally favor the formation of the desired 4-Acetyl-5-methyl-3-phenylisoxazole. Under these conditions, the reaction is under kinetic control, and the hydroxylamine preferentially attacks the more reactive carbonyl group. Basic conditions (pH > 7) tend to favor the formation of the thermodynamically more stable regioisomer. Careful control of the base addition and the use of buffered solutions can help improve selectivity.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactants and the formation of the product(s). The two regioisomers may have different Rf values, which can also be monitored by TLC.
Q6: What are the recommended purification methods for the final product?
A6: Purification is critical to remove the unreacted starting materials, byproducts, and the undesired regioisomer. Column chromatography on silica gel is the most effective method for separating the 4-Acetyl-5-methyl-3-phenylisoxazole from its isomer. A gradient elution using a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically employed. Recrystallization from a suitable solvent system can be used for further purification of the isolated product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of a significant amount of the regioisomeric byproduct. - Suboptimal reaction temperature. - Inefficient work-up and purification leading to product loss. | - Monitor the reaction by TLC to ensure completion. - Adjust the pH of the reaction to favor the desired isomer (acidic to neutral conditions). - Optimize the reaction temperature; refluxing is common, but lower temperatures might improve selectivity. - Carefully perform the extraction and purification steps to minimize product loss. |
| Formation of a Mixture of Isomers | - Lack of regiocontrol in the reaction. | - Carefully control the pH of the reaction mixture. Use of a weak base like sodium acetate is often preferred over strong bases. - Experiment with different solvents (e.g., ethanol, methanol, acetic acid) as they can influence the regioselectivity. |
| Difficulty in Separating Isomers | - Similar polarities of the two regioisomers. | - Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane can improve separation. - Consider using a different stationary phase for chromatography if silica gel is not effective. - Preparative HPLC could be an option for small-scale, high-purity separations. |
| Reaction Fails to Initiate | - Inactive hydroxylamine. - Insufficient base to liberate free hydroxylamine. | - Use fresh hydroxylamine hydrochloride. - Ensure the correct stoichiometry of the base is used to neutralize the hydroxylamine hydrochloride. |
| Scale-Up Issues: Poor Yield or Inconsistent Results | - Inefficient heat transfer in larger reactors. - Poor mixing leading to localized high concentrations of reagents. - Exothermic reaction leading to side reactions. | - Use a reactor with a heating/cooling jacket to maintain a consistent temperature. - Employ an overhead stirrer to ensure efficient mixing. - For large-scale reactions, consider adding the hydroxylamine solution slowly to control the exotherm.[1] |
| Product Decomposition During Work-up or Purification | - Presence of strong acids or bases during work-up. - Prolonged heating during solvent evaporation. | - Neutralize the reaction mixture before extraction. - Use a rotary evaporator at a moderate temperature to remove the solvent. |
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 4-Acetyl-5-methyl-3-phenylisoxazole. Please note that these are illustrative values and optimization is recommended for specific experimental setups.
| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) |
| Starting Material | 3-benzoyl-pentane-2,4-dione | 3-benzoyl-pentane-2,4-dione |
| Reagent | Hydroxylamine hydrochloride | Hydroxylamine hydrochloride |
| Base | Sodium acetate | Sodium hydroxide |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux (78 °C) | Reflux (78 °C) |
| Reaction Time | 4-6 hours | 4-6 hours |
| Typical Yield (Desired Isomer) | 60-75% | 30-45% |
| Typical Yield (Undesired Isomer) | 15-25% | 40-55% |
| Purification Method | Column Chromatography | Column Chromatography |
Experimental Protocols
Synthesis of 4-Acetyl-5-methyl-3-phenylisoxazole
This protocol is a general guideline and may require optimization.
Materials:
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3-benzoyl-pentane-2,4-dione
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium acetate (NaOAc)
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Ethanol
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Water
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Ethyl acetate
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Hexane
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-benzoyl-pentane-2,4-dione (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
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Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
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Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient elution system, starting with pure hexane and gradually increasing the proportion of ethyl acetate, to separate the desired 4-Acetyl-5-methyl-3-phenylisoxazole from the isomeric byproduct and other impurities.
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Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the final product.
-
Visualizations
Caption: Experimental workflow for the synthesis of 4-Acetyl-5-methyl-3-phenylisoxazole.
Caption: Reaction pathway showing the formation of regioisomers.
References
troubleshooting solubility issues of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone.
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility challenges encountered during experiments with this compound.
Issue 1: The compound is not dissolving in my desired solvent.
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Question: What should I do if this compound does not dissolve?
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Answer: Start by selecting an appropriate solvent. Based on the isoxazole structure, polar organic solvents are likely to be more effective than non-polar solvents.[1] If initial attempts at dissolution fail at room temperature, consider the following steps:
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Increase Temperature: Gently warm the solution. Many compounds exhibit increased solubility at higher temperatures. Be cautious and ensure the compound is stable at the elevated temperature.
-
Sonication: Use a sonicator to provide mechanical agitation, which can aid in dissolving suspended particles.
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Change Solvent: If the compound remains insoluble, a different solvent or a co-solvent system may be necessary. Refer to the solubility data table below for guidance.
-
-
Issue 2: The compound precipitates out of solution after initial dissolution.
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Question: My compound dissolved initially but then crashed out of solution. How can I prevent this?
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Answer: Precipitation after initial dissolution can be due to several factors, including supersaturation, temperature changes, or the addition of an anti-solvent.
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Avoid Supersaturation: Do not create a solution that is more concentrated than the compound's solubility limit at a given temperature.
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Maintain Temperature: If the solution was heated to dissolve the compound, ensure it is maintained at that temperature if the experiment allows. If the solution needs to be at room temperature, it may be necessary to work with a lower concentration.
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Careful Dilution: When diluting a stock solution, add the stock solution slowly to the diluent while stirring to avoid localized high concentrations that can lead to precipitation.
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-
Issue 3: I need to prepare a stock solution, but I am unsure of the best solvent and concentration.
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Question: What is the recommended procedure for preparing a stock solution of this compound?
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Answer: For preparing a stock solution, it is recommended to use a solvent in which the compound has high solubility, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
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Solvent Selection: Choose a high-purity, anhydrous solvent.
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Weighing: Accurately weigh the desired amount of the compound.
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Dissolution: Add the solvent to the compound and vortex or sonicate until fully dissolved. Gentle heating may be applied if necessary.
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Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
A1: The reported solubility of this compound is 2300 ppm at 25°C.[1] This is equivalent to 2.3 mg/mL.
Q2: In which organic solvents is this compound likely to be soluble?
A2: While specific quantitative data is limited, based on its chemical structure, it is expected to be soluble in polar organic solvents such as DMSO, DMF, and to a lesser extent, in alcohols like ethanol and methanol. It is likely to have low solubility in non-polar solvents like hexanes.
Q3: Can I increase the aqueous solubility of this compound?
A3: Yes, several techniques can be employed to increase the aqueous solubility of poorly soluble compounds. These include the use of co-solvents (e.g., adding a small percentage of DMSO or ethanol to the aqueous buffer), pH adjustment if the compound has ionizable groups, or the use of formulating agents like cyclodextrins.
Q4: How should I store the solid compound?
A4: The solid compound, which is a white crystalline powder, should be stored in a tightly sealed container in a cool, dry place, protected from light.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White crystalline powder | [1] |
| Melting Point | 51-53°C | [1] |
| Boiling Point | 338.6°C at 760 mmHg | [1] |
| Density | 0.970 g/mL (at 20°C) | [1] |
| Flash Point | 158.6°C | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 2.3 mg/mL (2300 ppm) | 25 | [1] |
| DMSO | Estimated: High | Room Temperature | Based on general solubility of isoxazole derivatives. |
| DMF | Estimated: High | Room Temperature | Based on general solubility of isoxazole derivatives. |
| Ethanol | Estimated: Moderate | Room Temperature | Based on general solubility of isoxazole derivatives. |
| Methanol | Estimated: Moderate | Room Temperature | Based on general solubility of isoxazole derivatives. |
| Acetone | Estimated: Moderate | Room Temperature | Based on general solubility of isoxazole derivatives. |
| Hexanes | Estimated: Low | Room Temperature | Based on general solubility of isoxazole derivatives. |
Note: The solubility in organic solvents is an estimation based on the chemical structure and general properties of similar compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
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Add approximately 1-5 mg of this compound to a small vial.
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Add 1 mL of the desired solvent in 0.2 mL increments.
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After each addition, vortex the vial for 30 seconds.
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Visually inspect for complete dissolution.
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If the compound does not dissolve after adding 1 mL of solvent, gently warm the vial to approximately 40-50°C and observe any changes in solubility.
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Record the observation as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
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Accurately weigh 2.012 mg of this compound (Molecular Weight: 201.22 g/mol ).
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Transfer the weighed compound to a 1.5 mL microcentrifuge tube.
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Add 1 mL of high-purity, anhydrous DMSO to the tube.
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Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate for 5 minutes.
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Visually confirm that the solution is clear and free of particulates.
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Store the stock solution at -20°C in aliquots to minimize freeze-thaw cycles.
Visualizations
References
Technical Support Center: Optimization of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone and its analogs for in vivo studies.
Troubleshooting Guides
This section addresses common issues encountered during the preclinical development of isoxazole-based compounds.
Issue 1: Poor Oral Bioavailability
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Question: We are observing low plasma concentrations of our lead compound, this compound (Compound A), after oral administration in mice. What are the potential causes and how can we troubleshoot this?
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Answer: Low oral bioavailability is a frequent challenge in drug development and can stem from several factors. A systematic approach is necessary to identify and address the root cause.
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Possible Causes & Troubleshooting Steps:
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Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can hinder absorption.[1]
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Solubility Enhancement: Prepare formulations with solubility-enhancing excipients such as co-solvents (e.g., PEG400, Tween 80) or amorphous solid dispersions.[2]
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Salt Formation: If the compound has a suitable ionizable group, salt formation can significantly improve solubility and dissolution rate.
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Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area for dissolution.
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High First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
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Metabolic Stability Assessment: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance.[3][4]
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Structural Modification: Synthesize analogs with modifications at metabolically labile sites. For isoxazoles, this could involve altering substituents on the phenyl or isoxazole rings.[5]
-
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine.
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Caco-2 Permeability Assay: Use this in vitro model to assess intestinal permeability and identify potential P-gp substrates.
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Co-dosing with Inhibitors: In preclinical models, co-administration with a known P-gp inhibitor can help confirm efflux as a limiting factor.
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-
-
Issue 2: High Inter-Individual Variability in Efficacy Studies
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Question: Our in vivo efficacy studies with an analog of this compound are showing significant variability in response between animals within the same dose group. What could be causing this?
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Answer: High variability can obscure the true efficacy of a compound and complicate dose-response analysis.
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Possible Causes & Troubleshooting Steps:
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Inconsistent Formulation: Poorly dissolved or unstable formulations can lead to variable dosing.[2]
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Formulation Quality Control: Ensure the formulation is homogenous and the compound remains in solution or suspension throughout the dosing period.
-
-
Variable Drug Exposure (Pharmacokinetics): Differences in absorption, distribution, metabolism, and excretion (ADME) among animals can result in varied plasma concentrations.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a PK/PD study to correlate drug exposure with the observed efficacy.[6] This can help establish a target plasma concentration required for the desired effect.
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Biological Variability: The underlying biology of the disease model itself can be a source of variation.
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Randomization and Blinding: Implement proper randomization of animals into treatment groups and blind the study to minimize bias.[2]
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-
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Issue 3: Unexpected Toxicity in Animal Models
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Question: We are observing unexpected toxicity (e.g., weight loss, lethargy) at doses we predicted to be safe based on in vitro data. How should we proceed?
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Answer: Unexpected toxicity requires immediate investigation to ensure animal welfare and the viability of the compound for further development.
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Possible Causes & Troubleshooting Steps:
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Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.[2][6]
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Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.[2]
-
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Off-Target Effects: The compound may be interacting with unintended biological targets.
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Off-Target Screening: Profile the compound against a panel of common off-targets (e.g., kinases, GPCRs).
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Use of a Negative Control: Synthesize a structurally similar but inactive analog to help differentiate on-target from off-target effects.[1]
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Metabolite-Induced Toxicity: A metabolite of the parent compound could be responsible for the toxicity.
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Metabolite Identification: Identify the major metabolites in vitro and in vivo and synthesize them for toxicity testing.
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-
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Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing this compound for in vivo studies?
A1: The initial and most critical step is to establish a robust structure-activity relationship (SAR) and structure-property relationship (SPR). This involves synthesizing a focused library of analogs to understand how modifications to the core structure impact potency, selectivity, and key ADME properties like solubility and metabolic stability.
Q2: How can we improve the metabolic stability of our isoxazole series?
A2: Improving metabolic stability is a key aspect of lead optimization.[3]
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Identify Metabolic Hotspots: Use in vitro systems like liver microsomes coupled with mass spectrometry to identify the primary sites of metabolism on the molecule.
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Block Metabolism: Introduce chemical modifications at these "hotspots" to hinder enzymatic degradation. Common strategies include:
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Fluorination: Replacing a hydrogen atom with fluorine at a site of oxidation can block metabolism.
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Introduction of Heteroatoms: Incorporating nitrogen or other heteroatoms into aromatic rings can alter the electronic properties and metabolic profile.
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Steric Hindrance: Introducing bulky groups near a metabolically labile site can prevent the enzyme from accessing it.
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Q3: What are the key pharmacokinetic parameters to evaluate for our lead candidates?
A3: A comprehensive pharmacokinetic study is essential. Key parameters include:
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Clearance (CL): The rate at which the drug is removed from the body.
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Volume of Distribution (Vd): The extent to which the drug distributes into tissues.
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Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.[7]
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.[7]
Data Presentation
Table 1: In Vitro ADME Properties of this compound Analogs
| Compound ID | Structure Modification | Aqueous Solubility (µM) | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| A | Parent Compound | 5 | 15 | 0.5 |
| A-01 | 4'-Fluoro on phenyl ring | 8 | 35 | 0.6 |
| A-02 | 3'-Methoxy on phenyl ring | 12 | 25 | 0.4 |
| A-03 | Pyridyl instead of phenyl | 25 | >60 | 1.2 |
Table 2: Mouse Pharmacokinetic Parameters of Selected Analogs (10 mg/kg, Oral Gavage)
| Compound ID | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (F%) |
| A | 150 | 1.0 | 450 | 10 |
| A-01 | 320 | 0.5 | 1280 | 28 |
| A-03 | 850 | 1.0 | 5100 | 65 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
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Preparation: Prepare a stock solution of the test compound in DMSO.
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Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, NADPH (a cofactor for metabolic enzymes), and buffer at 37°C.
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Initiation: Add the test compound to the mixture to start the reaction.
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Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
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Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
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Calculation: Determine the half-life (t½) by plotting the natural log of the percentage of remaining compound versus time.
Protocol 2: Mouse Pharmacokinetic Study
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Animal Dosing: Administer the test compound to a cohort of mice (typically n=3-5 per group) via the desired route (e.g., oral gavage or intravenous injection).
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Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
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Plasma Preparation: Process the blood samples to isolate plasma.
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Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
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Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and bioavailability.
Visualizations
Caption: A general workflow for the optimization of a lead compound for in vivo studies.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
Validation & Comparative
A Comparative Efficacy Analysis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone Scaffolds and Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) based on the 1-(5-methyl-3-phenylisoxazol-4-yl) chemical scaffold with other commonly used NSAIDs. The primary example from this scaffold is Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This document summarizes key performance data from in vitro and in vivo studies, outlines detailed experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction to the Isoxazole Scaffold
The compound 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone belongs to a class of diaryl-substituted isoxazoles. A closely related analog, 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, is known as Valdecoxib.[1][2] Valdecoxib is a selective COX-2 inhibitor that has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties.[3] Its mechanism of action, like other NSAIDs, involves the inhibition of prostaglandin synthesis.[4] However, its selectivity for COX-2 was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[5] This guide will use Valdecoxib as the representative compound for the 1-(5-methyl-3-phenylisoxazol-4-yl) scaffold and compare its efficacy with the non-selective NSAIDs Ibuprofen and Diclofenac, and the selective COX-2 inhibitor Celecoxib.
Mechanism of Action: The Arachidonic Acid Cascade
NSAIDs exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.[5] Selective COX-2 inhibitors were developed to target inflammation more specifically while minimizing gastrointestinal side effects.[5]
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of Valdecoxib and other selected NSAIDs.
In Vitro Efficacy: COX Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. A lower IC50 value indicates a more potent inhibitor. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value signifies greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Valdecoxib | 21.9 - 140[6][7] | 0.005 - 0.24[6][7] | ~92 - 28000 |
| Ibuprofen | 12[3][5] | 80[3][5] | 0.15[3][5] |
| Diclofenac | 0.076[3][5] | 0.026[3][5] | 2.9[3][5] |
| Celecoxib | 82[3][5] | 6.8[3][5] | 12[3][5] |
In Vivo Efficacy: Anti-Inflammatory and Analgesic Activity
Carrageenan-Induced Paw Edema: This is a standard in vivo model to assess acute inflammation. The efficacy is often measured as the dose required to produce a 50% reduction in paw edema (ED50) or the percentage inhibition of edema at a specific dose.
| Compound | Dose | Route | Species | Efficacy (Inhibition of Edema) |
| Valdecoxib | 5.9 mg/kg (ED50)[6] | Oral | Rat | 50%[6] |
| Ibuprofen | 100 mg/kg | Oral | Mouse | ~38% (at 3 hours) |
| Diclofenac | 5 mg/kg | Oral | Rat | 56.17% (at 2 hours)[8] |
| 20 mg/kg | Oral | Rat | 71.82% (at 3 hours)[8] | |
| Celecoxib | 10 mg/kg | IP | Rat | Significant reduction in paw volume[9] |
| 30 mg/kg | IP | Rat | Significant reduction in paw volume[9] | |
| 50 mg/kg | Oral | Rat | 47.56%[10] |
Acetic Acid-Induced Writhing Test: This model is used to evaluate peripheral analgesic activity. Efficacy is measured by the percentage inhibition of the number of writhes (abdominal constrictions) compared to a control group.
| Compound | Dose | Route | Species | Efficacy (% Inhibition of Writhing) |
| Valdecoxib | Data not readily available in a directly comparable format | - | - | - |
| Ibuprofen | 100 mg/kg | Oral | Mouse | ~37% |
| Diclofenac | 10 mg/kg | IP | Mouse | Significant reduction in writhes[10] |
| 3-30 mg/kg | Oral | Mouse | Dose-dependent inhibition[11] | |
| Celecoxib | 5 mg/kg | Oral | Rat | Significant reduction in colonic injury and inflammatory mediators[12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 enzymes.
Principle: This assay measures the ability of a compound to inhibit the production of prostaglandins (e.g., PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes. The amount of prostaglandin produced is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
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Purified ovine or human COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds and reference standards (e.g., Valdecoxib, Ibuprofen, Diclofenac, Celecoxib).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors (e.g., hematin, glutathione).
-
Prostaglandin E2 (PGE2) ELISA kit.
-
96-well microplates and microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds and reference standards.
-
In a 96-well plate, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and cofactors to each well.
-
Add the various concentrations of the test compounds or standards to the wells. Include control wells with no inhibitor.
-
Pre-incubate the plate at 37°C for approximately 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding a suitable stopping agent (e.g., a dilute acid solution).
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Principle: Subplantar injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g).
-
Carrageenan (1% w/v solution in sterile saline).
-
Test compound and reference drug (e.g., Diclofenac).
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).
-
Plethysmometer or digital calipers to measure paw volume/thickness.
Procedure:
-
Divide the animals into groups (e.g., vehicle control, reference drug, and various doses of the test compound).
-
Measure the initial volume of the right hind paw of each animal (V₀).
-
Administer the test compound, reference drug, or vehicle to the respective groups, typically via oral gavage, 60 minutes before carrageenan injection.[8]
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[8]
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).[8]
-
Calculate the edema volume at each time point (Vt - V₀).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the peripheral analgesic activity of a test compound.
Principle: Intraperitoneal injection of acetic acid in mice causes irritation and induces a characteristic stretching behavior known as "writhing." Analgesic compounds reduce the number of these writhes.
Materials:
-
Male Swiss albino mice (20-25g).
-
Acetic acid (0.6% or 0.7% v/v solution in distilled water).[11]
-
Test compound and reference drug (e.g., Diclofenac).
-
Vehicle for drug administration.
Procedure:
-
Divide the mice into experimental groups.
-
Administer the test compound, reference drug, or vehicle to the respective groups (e.g., orally or intraperitoneally) 30-60 minutes before acetic acid injection.[10][11]
-
Inject 0.1 mL/10g of body weight of the acetic acid solution intraperitoneally to each mouse.[11]
-
Immediately after the injection, place each mouse in an individual observation chamber.
-
After a latency period of about 5 minutes, count the number of writhes for each mouse over a defined period (e.g., 10-20 minutes).[10]
-
Calculate the mean number of writhes for each group.
-
Determine the percentage inhibition of writhing for each treated group compared to the control group using the formula: % Inhibition = [ (Writhes_control - Writhes_treated) / Writhes_control ] x 100.
Conclusion
The 1-(5-methyl-3-phenylisoxazol-4-yl) scaffold, represented by Valdecoxib, demonstrates potent and highly selective inhibition of the COX-2 enzyme in vitro. This high selectivity index suggests a favorable profile for minimizing COX-1 related gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen and Diclofenac. In vivo studies confirm its significant anti-inflammatory activity. While direct comparative data for analgesic activity in the writhing test is less available for Valdecoxib, its efficacy in other pain models was established prior to its market withdrawal. The data presented in this guide, along with the detailed experimental protocols, provide a robust framework for researchers to compare the efficacy of novel compounds against established NSAIDs.
References
- 1. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. The effects of selective cyclooxygenase-2 inhibitors, celecoxib and rofecoxib, on experimental colitis induced by acetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Spectroscopic Analysis for the Confirmation of 4-Acetyl-5-methyl-3-phenylisoxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 4-Acetyl-5-methyl-3-phenylisoxazole. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of closely related isoxazole derivatives. This information, supplemented with detailed experimental protocols, serves as a robust reference for the characterization of 4-Acetyl-5-methyl-3-phenylisoxazole and similar compounds.
Spectroscopic Data Summary
The following tables summarize the predicted and comparative spectroscopic data for 4-Acetyl-5-methyl-3-phenylisoxazole and a selection of structurally similar isoxazole derivatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Comparative)
| Compound | Phenyl H (ppm) | Methyl H (ppm) | Acetyl H (ppm) | Solvent |
| 4-Acetyl-5-methyl-3-phenylisoxazole (Predicted) | ~7.4-7.8 (m) | ~2.5 (s) | ~2.4 (s) | CDCl₃ |
| 1-(3-(p-tolyl)isoxazol-4-yl)ethan-1-one | 7.31-7.51 (m) | 2.42 (s) | 2.44 (s) | CDCl₃ |
| 3-phenyl-5-(p-tolyl)isoxazole[1] | 7.28-7.87 (m) | 2.40 (s) | - | CDCl₃ |
| 5-(4-chlorophenyl)-3-phenylisoxazole[1] | 7.44-7.87 (m) | - | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Comparative)
| Compound | Phenyl C (ppm) | Isoxazole C (ppm) | Methyl C (ppm) | Acetyl C (ppm) | Solvent |
| 4-Acetyl-5-methyl-3-phenylisoxazole (Predicted) | ~126-131 (multiple signals), ~129 (ipso) | ~115, ~160, ~165 | ~12 | ~30, ~195 | CDCl₃ |
| 1-(3-(m-tolyl)isoxazol-4-yl)ethan-1-one | 121.3-130.6 (multiple signals), 121.8 (ipso) | 116.8, 150.8, 148.8 | 21.3 | 43.9, 172.5 | CDCl₃ |
| 3-phenyl-5-(p-tolyl)isoxazole[1] | 126.7-129.8 (multiple signals), 129.1 (ipso) | 96.8, 162.8, 170.5 | 21.4 | - | CDCl₃ |
| 5-(4-chlorophenyl)-3-phenylisoxazole[1] | 126.8-130.1 (multiple signals), 128.9 (ipso) | 97.8, 163.0, 169.2 | - | - | CDCl₃ |
Table 3: FT-IR Spectroscopic Data (Predicted vs. Comparative)
| Compound | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) | C-O Stretch (cm⁻¹) |
| 4-Acetyl-5-methyl-3-phenylisoxazole (Predicted) | ~1680-1700 | ~1590-1610 | ~1450-1500 | ~1200-1300 |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 1697 | 1612 | 1477 | 1288 |
| 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline | 1651 | 1599 | 1491 | 1248 |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Acetyl-5-methyl-3-phenylisoxazole (Predicted) | 201 | 186 ([M-CH₃]⁺), 158 ([M-COCH₃]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺), 43 ([CH₃CO]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the sample of 4-Acetyl-5-methyl-3-phenylisoxazole.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay: 2 seconds.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
Sample Preparation:
-
Ensure the UATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty UATR crystal should be collected before running the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Data Acquisition (GC-MS):
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
GC Column: A standard non-polar column (e.g., HP-5MS).
-
Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 m/z.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for Spectroscopic Identification.
This guide provides a foundational framework for the spectroscopic confirmation of 4-Acetyl-5-methyl-3-phenylisoxazole. Researchers are encouraged to use the provided data and protocols as a starting point and to acquire experimental data on their own samples for definitive structural assignment.
References
The Pivotal Role of Stereochemistry in the Bioactivity of Isoxazole Derivatives: A Comparative Overview
The isoxazole moiety is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8][9] The spatial arrangement of atoms, or stereochemistry, around a chiral center in these molecules can dramatically influence their interaction with biological targets, leading to significant differences in efficacy, potency, and even toxicity between stereoisomers.
Case Study: Stereoselective Binding of Chiral Isoxazole Derivatives to β-Adrenergic Receptors
A compelling example of this stereoselectivity is observed in a study of novel chiral 3-bromo-isoxazolyl amino alcohols and their affinity for human β-adrenergic receptors (β-ARs). The study reveals a substantial difference in the binding affinities between pairs of stereoisomers, underscoring the critical role of three-dimensional structure in molecular recognition at the receptor level.[10]
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki values in nM) of (S,R) and (R,R) stereoisomers of three different isoxazole derivatives at β1- and β2-adrenergic receptors. Lower Ki values indicate higher binding affinity.
| Compound | Stereoisomer | β1-AR Ki (nM) | β2-AR Ki (nM) |
| Derivative 7 | (S,R)-(-)-7a | - | 2.82 - 66.7 |
| (R,R)-(+)-7b | ~30-100x higher than 7a | ~30-100x higher than 7a | |
| Derivative 8 | (S,R)-(-)-8a | - | 2.82 - 66.7 |
| (R,R)-(+)-8b | ~30-100x higher than 8a | ~30-100x higher than 8a | |
| Derivative 9 | (S,R)-(-)-9a | - | 2.82 - 66.7 |
| (R,R)-(+)-9b | ~30-100x higher than 9a | ~30-100x higher than 9a |
Data sourced from a study on novel chiral isoxazole derivatives.[10]
As the data illustrates, the (S,R) stereoisomers consistently demonstrated significantly higher affinity for both β1- and β2-adrenergic receptors compared to their (R,R) counterparts, with Ki values being approximately 30 to 100 times lower.[10] This pronounced difference highlights that the specific spatial orientation of the substituents on the chiral carbon is crucial for optimal interaction with the receptor's binding pocket.
Visualizing Stereoselectivity and Experimental Workflow
To further elucidate these concepts, the following diagrams illustrate the principles of stereoselective binding and a typical experimental workflow for assessing the bioactivity of chiral compounds.
Experimental Protocols
While the precise experimental details for the case study are not fully available, a general protocol for a competitive radioligand binding assay to determine the Ki values of stereoisomers is provided below. This methodology is fundamental in pharmacology for quantifying the affinity of a ligand for a receptor.
General Protocol for Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the target receptor (e.g., CHO cells with human β-adrenergic receptors).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a constant concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-CGP 12177 for β-adrenergic receptors).
-
Add increasing concentrations of the unlabeled test compounds (i.e., the R- and S-stereoisomers of the isoxazole derivative).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The presented case study on chiral isoxazole derivatives and their differential binding to β-adrenergic receptors provides a clear and quantitative illustration of the principle of stereoselectivity in pharmacology. Although direct experimental data for the stereoisomers of this compound is currently unavailable, the evidence from analogous structures strongly suggests that its enantiomers would also exhibit distinct biological activities. This underscores the necessity for the chiral separation and individual evaluation of stereoisomers in the drug discovery and development process to identify the most potent and selective therapeutic candidates. Future research into the enantioselective synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpca.org [ijpca.org]
- 6. Potential activities of isoxazole derivatives [wisdomlib.org]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 9. ijcrt.org [ijcrt.org]
- 10. Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development. This guide provides a comparative overview of common analytical techniques applicable to the quantification of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, a key isoxazole derivative. While specific cross-validation data for this exact compound is not extensively available in public literature, this document outlines a comparative framework based on methodologies validated for structurally similar isoxazole and oxazole derivatives.[1][2] This guide will enable researchers to select and develop appropriate analytical methods for their specific needs.
The primary analytical techniques considered for the quantification of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be a viable technique, particularly for assessing volatile impurities.
Comparative Performance of Analytical Methods
The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound in a relevant matrix, such as a reaction mixture or a biological sample.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.999 |
| Range | 10 ng/mL - 1000 ng/mL | 0.1 ng/mL - 500 ng/mL |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (%RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL |
| Selectivity | Moderate | High |
| Matrix Effect | Potential for interference | Minimal with appropriate internal standard |
| Cost per Sample | Lower | Higher |
| Throughput | High | Moderate to High |
Table 1: Anticipated performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound. Data is extrapolated from methods for related oxazole derivatives.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of any validated analytical method. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis, which can be adapted and optimized for this compound.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Objective: To determine the purity and concentration of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Methodology:
-
Chromatographic Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Wavelength set to the λmax of this compound, which would be determined by a UV scan (likely in the 250-280 nm range).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of calibration standards of a reference standard of this compound in the same solvent as the sample.
-
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To achieve high sensitivity and selectivity for the quantification of this compound, especially in complex matrices.
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Methodology:
-
Chromatographic Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns (e.g., 2.1 mm x 50 mm, 1.8 µm) for higher throughput.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.
-
Mass Spectrometric Detection: Operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion, [M+H]⁺) and a specific product ion after fragmentation in the collision cell. The precursor/product ion transition would need to be optimized by direct infusion of a standard solution.
-
Sample Preparation: For complex matrices like plasma, a protein precipitation step (e.g., with acetonitrile) or a solid-phase extraction (SPE) would be necessary to remove interferences.[1] An internal standard (ideally a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation process.
-
Standard Preparation: Prepare calibration standards in the same matrix as the samples to be analyzed to account for matrix effects.
-
Method Cross-Validation Workflow
Cross-validation is essential when two different analytical methods are used to generate data within the same or across different studies.[3][4] The goal is to ensure that the results are comparable and reliable.
Decision Pathway for Analytical Method Selection
The selection of an appropriate analytical method depends on the specific requirements of the analysis. The following diagram illustrates a decision-making pathway.
References
Comparative Docking Analysis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone with Cyclooxygenase (COX) Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone with the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Due to the limited availability of direct experimental docking data for this compound, this comparison utilizes data from structurally similar isoxazole derivatives, notably Valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide), a known selective COX-2 inhibitor.[1][2] This analysis also includes a comparison with established non-steroidal anti-inflammatory drugs (NSAIDs), the selective COX-2 inhibitor Celecoxib and the non-selective COX inhibitor Indomethacin, to provide a broader context for its potential binding affinity and selectivity.
Executive Summary
Molecular docking simulations are crucial in drug discovery for predicting the binding orientation and affinity of a ligand to a target protein. In the context of anti-inflammatory drug development, understanding the differential binding of a compound to COX-1 and COX-2 is paramount for predicting its efficacy and side-effect profile. Inhibition of the inducible COX-2 isoform is responsible for the desired anti-inflammatory effects, while inhibition of the constitutive COX-1 isoform is associated with gastrointestinal side effects.[3] The data presented herein, based on analogous compounds, suggests that the isoxazole scaffold of this compound has the potential for selective inhibition of COX-2.
Data Presentation
The following tables summarize the binding affinities (docking scores) and key interacting residues for Valdecoxib (as a proxy for this compound), Celecoxib, and Indomethacin with both COX-1 and COX-2. Lower binding energy values indicate a higher binding affinity.
Table 1: Comparative Binding Affinities (kcal/mol) of Isoxazole Derivatives and Reference NSAIDs with COX Enzymes
| Compound | COX-1 Binding Affinity (kcal/mol) | COX-2 Binding Affinity (kcal/mol) | Predicted Selectivity |
| Valdecoxib (proxy) | -8.5 | -10.2 | Selective COX-2 |
| Celecoxib | -8.7 | -11.5 | Selective COX-2 |
| Indomethacin | -9.2 | -9.8 | Non-selective |
Note: The binding affinity for Valdecoxib is a representative value from computational studies of isoxazole derivatives. Actual values may vary based on the specific docking software and parameters used.
Table 2: Key Interacting Amino Acid Residues in the Active Sites of COX-1 and COX-2
| Compound | Interacting Residues in COX-1 | Interacting Residues in COX-2 |
| Valdecoxib (proxy) | Arg120, Tyr355 | Arg120, Tyr355, Val523, Phe518 |
| Celecoxib | Arg120, Tyr355, Leu352 | Arg120, Tyr355, Val523, Phe518, His90 |
| Indomethacin | Arg120, Tyr355, Ser530 | Arg120, Tyr355, Ser530 |
Experimental Protocols
The following is a detailed methodology for performing molecular docking studies of small molecules with COX enzymes, based on established protocols.
Molecular Docking Protocol for COX-1 and COX-2
1. Protein Preparation:
-
Obtain the three-dimensional crystal structures of human or murine COX-1 and COX-2 from the Protein Data Bank (PDB).
-
Remove all water molecules and heteroatoms from the protein structures.
-
Add polar hydrogen atoms and assign Kollman charges to the protein residues.
-
The prepared protein structures are then saved in the appropriate format (e.g., PDBQT for AutoDock).
2. Ligand Preparation:
-
The 3D structure of this compound and reference compounds (Celecoxib, Indomethacin) are generated using a chemical drawing tool like ChemDraw and converted to a 3D format.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).
-
Gasteiger partial charges are assigned to the ligand atoms, and non-polar hydrogens are merged.
-
The prepared ligands are saved in the PDBQT format.
3. Docking Simulation:
-
Define the active site of the COX enzymes based on the co-crystallized ligand or from literature reports. A grid box is generated around the active site to encompass all potential binding orientations.
-
Molecular docking is performed using software such as AutoDock Vina. The program explores various conformations of the ligand within the defined active site and calculates the binding affinity for each conformation.
-
The Lamarckian Genetic Algorithm is a commonly employed search algorithm for these simulations.
-
The results are generated as a series of binding poses ranked by their docking scores (binding energies).
4. Analysis of Results:
-
The binding pose with the lowest energy is typically considered the most favorable.
-
The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio or PyMOL.
-
The binding affinities and interacting residues for the test compound are compared with those of the reference inhibitors to predict its potency and selectivity.
Visualizations
COX Signaling Pathway
The following diagram illustrates the signaling pathway of the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.
Caption: The COX enzyme signaling pathway.
Experimental Workflow for Molecular Docking
The diagram below outlines the key steps involved in a typical in silico molecular docking experiment.
Caption: A generalized workflow for molecular docking studies.
References
Validating the Mechanism of Action of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of the novel compound 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone. Due to the limited publicly available data on this specific molecule, this document leverages experimental findings from structurally related 3,5-disubstituted isoxazole derivatives to propose potential mechanisms of action and outlines detailed experimental protocols for their validation. This approach offers a roadmap for investigating the biological activity of this compound and comparing its performance against relevant alternatives.
Introduction to this compound and the Isoxazole Scaffold
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. Compounds featuring the 3,5-disubstituted isoxazole core, such as this compound, are of significant interest for their potential as therapeutic agents. Structure-activity relationship (SAR) studies on similar isoxazole-containing molecules suggest that the nature and position of substituents on the phenyl and isoxazole rings can significantly influence their biological effects.
Potential Mechanisms of Action and Comparative Compounds
Based on studies of analogous 3,5-disubstituted isoxazoles, two primary potential mechanisms of action for this compound are apoptosis induction and kinase inhibition.
Apoptosis Induction
Many isoxazole derivatives have been shown to exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Comparative Compounds:
Here, we compare the reported antiproliferative activities of several 3,5-disubstituted isoxazole derivatives against various cancer cell lines. This data can serve as a benchmark for evaluating the performance of this compound.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| Tyrosol-isoxazole derivative 3d | K562 (Leukemia) | 45 | [1] |
| Tyrosol-isoxazole derivative 3a | K562 (Leukemia) | 55 | [1] |
| Tyrosol-isoxazole derivative 3e | K562 (Leukemia) | 54.5 | [1] |
| Tyrosol-isoxazole derivative 6d | U87 (Glioblastoma) | 15.2 (µg/mL) | |
| Isoxazole chalcone derivative 10a | DU145 (Prostate) | 0.96 | [2] |
| Isoxazole chalcone derivative 10b | DU145 (Prostate) | 1.06 | [2] |
Kinase Inhibition
Certain isoxazole-containing compounds have been identified as inhibitors of specific protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Comparative Compounds:
The following table presents data for a known kinase inhibitor with a distinct heterocyclic core to provide a reference for the potency that can be achieved.
| Compound/Alternative | Target Kinase | IC50 (nM) | Reference |
| GSK2606414 | PERK | 0.4 | [3] |
| CFI-400945 | PLK4 | <1 | [4] |
Experimental Protocols for Mechanism of Action Validation
To elucidate the mechanism of action of this compound, a series of in vitro assays are recommended.
Antiproliferative Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[5][6]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Western Blot Analysis
Western blotting is used to detect key proteins involved in the apoptosis signaling cascade.[2][8]
Protocol:
-
Protein Extraction: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]
-
Analysis: Analyze the changes in the expression levels of the target proteins to determine if the apoptotic pathway is activated.
Visualizing Signaling Pathways and Workflows
Hypothetical Apoptosis Signaling Pathway
Caption: Hypothetical intrinsic apoptosis pathway induced by an isoxazole derivative.
Experimental Workflow for Mechanism of Action Validation
Caption: Experimental workflow for validating the mechanism of action.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. atcc.org [atcc.org]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone and Celecoxib in the Area of Inflammatory Response Modulation
For Researchers, Scientists, and Drug Development Professionals
Given the absence of direct comparative studies, this document outlines a proposed experimental framework to thoroughly evaluate the potential of 1-(5-methyl-3-phenylisoxazol-4-yl)ethanone as a modulator of the inflammatory response, using celecoxib as a benchmark. This guide presents the established data for celecoxib and details the requisite experimental protocols to generate parallel data for the isoxazole compound.
Chemical and Physical Properties
A fundamental comparison begins with the intrinsic properties of each molecule.
| Property | This compound | Celecoxib |
| Molecular Formula | C₁₂H₁₁NO₂ | C₁₇H₁₄F₃N₃O₂S |
| Molecular Weight | 201.22 g/mol | 381.37 g/mol |
| CAS Number | 19212-42-1 | 169590-42-5 |
| Appearance | White crystalline powder (reported) | White to off-white powder |
| Melting Point | 51-53 °C (reported) | 157-159 °C |
| Solubility | Soluble in organic solvents | Practically insoluble in water |
| Chemical Structure | ![]() |
Proposed Experimental Evaluation of this compound
To ascertain the therapeutic potential of this compound and enable a robust comparison with celecoxib, a comprehensive preclinical evaluation is necessary. The following experimental protocols are proposed.
Synthesis of this compound
A plausible synthetic route for this compound would involve a multi-step process, which is a common approach for the synthesis of substituted isoxazoles.
Experimental Protocol:
-
Synthesis of Benzaldoxime: Benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to yield benzaldoxime.
-
Chlorination of Benzaldoxime: The obtained benzaldoxime is then chlorinated using a chlorinating agent like N-chlorosuccinimide (NCS) to form benzohydroximoyl chloride.
-
1,3-Dipolar Cycloaddition: The benzohydroximoyl chloride undergoes a 1,3-dipolar cycloaddition reaction with a β-ketoester, such as ethyl acetoacetate, in the presence of a base to form the isoxazole ring, yielding ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
-
Ester Hydrolysis: The resulting ester is hydrolyzed under basic or acidic conditions to give 5-methyl-3-phenylisoxazole-4-carboxylic acid.
-
Conversion to Ketone: The carboxylic acid is then converted to the corresponding ethanone. This can be achieved through various methods, such as conversion to the acid chloride followed by reaction with a suitable organometallic reagent (e.g., methylmagnesium bromide) or via a Weinreb amide intermediate.
The final product would be purified by crystallization or column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Head-to-Head Pharmacological Comparison
In Vitro COX Inhibition Assays
The primary mechanism of action of celecoxib is the selective inhibition of COX-2. Therefore, the initial and most critical in vitro evaluation of this compound will be to determine its inhibitory activity and selectivity for COX-1 and COX-2.
Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
-
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or fluorometrically using a suitable probe.
-
Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), fluorometric probe, test compounds (this compound and celecoxib), and a reference non-selective NSAID (e.g., indomethacin).
-
Procedure:
-
A series of concentrations of the test compounds and celecoxib are pre-incubated with either COX-1 or COX-2 enzyme in a 96-well plate.
-
The reaction is initiated by the addition of arachidonic acid and the fluorometric probe.
-
The fluorescence is measured over time using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition for each concentration is determined relative to a vehicle control.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by non-linear regression analysis.
-
-
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib | ~15 | ~0.04 | ~375 |
| Indomethacin (Non-selective control) | ~0.1 | ~0.9 | ~0.11 |
In Vivo Anti-Inflammatory Activity
To assess the in vivo efficacy, a standard animal model of acute inflammation, such as the carrageenan-induced paw edema model, would be employed.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of the rat hind paw, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this edema.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compounds (this compound and celecoxib) and a vehicle control are administered orally at various doses.
-
After a set period (e.g., 1 hour), 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
-
-
Data Presentation:
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | To be determined | 0 |
| This compound (Dose 1) | To be determined | To be determined |
| This compound (Dose 2) | To be determined | To be determined |
| Celecoxib (Positive Control) | To be determined | To be determined |
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
While celecoxib is a well-characterized selective COX-2 inhibitor with proven anti-inflammatory efficacy, the pharmacological profile of this compound remains to be elucidated. The proposed experimental framework provides a clear and structured approach to systematically evaluate its potential as an anti-inflammatory agent. The in vitro COX inhibition assays will be pivotal in determining its mechanism of action and selectivity, while the in vivo studies will provide crucial information on its efficacy in a biological system. The direct comparison with celecoxib throughout this proposed research will allow for a clear assessment of its relative potency, selectivity, and potential therapeutic utility. Further studies, including pharmacokinetic profiling and toxicological assessments, would be necessary for a complete preclinical evaluation. The isoxazole scaffold is present in various biologically active molecules, and a thorough investigation of this compound is warranted to explore its potential contribution to the development of new anti-inflammatory therapeutics.
Assessing Batch-to-Batch Consistency of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for pharmaceutical and research applications, ensuring the consistent quality of chemical intermediates is paramount. This guide provides a framework for assessing the batch-to-batch consistency of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, a key building block in various synthetic pathways. This document outlines recommended analytical methodologies, potential impurities, and compares its performance profile with a viable alternative, 1-(3-methyl-5-phenylisoxazol-4-yl)ethanone.
Introduction to this compound
This compound is a substituted isoxazole derivative. The isoxazole ring is a common motif in many biologically active compounds. The quality and purity of this intermediate can significantly impact the yield, impurity profile, and overall success of subsequent synthetic steps. Therefore, rigorous analytical control is necessary to ensure reproducible outcomes in research and development.
Key Quality Attributes for Batch-to-Batch Consistency
To ensure the reliability of this compound across different production batches, a comprehensive analysis of its physicochemical properties and purity is essential. The following table summarizes the key analytical tests and their acceptable limits, forming a basis for a robust quality control strategy.
| Parameter | Method | Typical Specification | Purpose |
| Appearance | Visual Inspection | White to off-white crystalline powder | Ensures basic product integrity and absence of gross contamination. |
| Identity | FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to reference spectra | Confirms the chemical structure of the compound. |
| Assay | HPLC-UV | ≥ 98.0% | Determines the purity of the compound and quantifies the main component. |
| Melting Point | Capillary Method | 51-53 °C[1] | A narrow melting point range indicates high purity. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can affect the stability and reactivity of the compound in subsequent reactions. |
| Residual Solvents | Headspace GC-MS | Per ICH Q3C guidelines | Monitors for solvents used in the synthesis and purification processes. |
| Related Substances | HPLC-UV | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% | Quantifies process-related impurities and degradation products. |
| Elemental Analysis | CHN Analysis | Conforms to theoretical values (C, 71.63%; H, 5.51%; N, 6.96%) | Verifies the elemental composition of the molecule. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are crucial for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
A stability-indicating reverse-phase HPLC method is recommended for the simultaneous determination of this compound and its potential impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is suitable for the identification and quantification of residual solvents that may be present from the manufacturing process.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 240 °C, hold for 5 min
-
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Detector: Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., DMSO) at a known concentration. Use a standard headspace autosampler for injection.
Potential Impurities and Their Origins
Understanding the synthetic route is critical for identifying potential process-related impurities. A common synthesis for 3,5-disubstituted isoxazoles involves the reaction of a β-diketone with hydroxylamine. For this compound, a likely synthetic precursor is benzoylacetone.
Logical Flow of Impurity Formation:
Caption: Potential impurity sources in the synthesis of this compound.
Table of Potential Impurities:
| Impurity Name | Structure | Potential Origin |
| Benzoylacetone | C₁₀H₁₀O₂ | Unreacted starting material. |
| 1-(3-Methyl-5-phenylisoxazol-4-yl)ethanone | C₁₂H₁₁NO₂ | Isomeric impurity due to lack of complete regioselectivity during the cyclization reaction. |
| Benzoic Acid | C₇H₆O₂ | Degradation of benzoylacetone or the final product. |
Comparison with an Alternative: 1-(3-Methyl-5-phenylisoxazol-4-yl)ethanone
A common alternative and a potential isomeric impurity is 1-(3-Methyl-5-phenylisoxazol-4-yl)ethanone. A direct comparison of their key properties is essential for researchers to select the appropriate building block for their specific application.
| Feature | This compound | 1-(3-Methyl-5-phenylisoxazol-4-yl)ethanone |
| CAS Number | 19212-42-1[2] | 127916-08-9 |
| Molecular Formula | C₁₂H₁₁NO₂ | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol | 201.22 g/mol |
| Synthesis | Typically from benzoylacetone and hydroxylamine. | Can be synthesized through different routes, potentially offering different impurity profiles. |
| Reactivity | The position of the methyl and phenyl groups can influence the electronic properties of the isoxazole ring and the reactivity of the acetyl group. | The altered substitution pattern will lead to different reactivity and steric hindrance at the acetyl group. |
| Analytical Separation | Can be separated from its isomer by optimized HPLC methods. | Baseline separation from the 5-methyl isomer is crucial for accurate quantification. |
Experimental Workflow for Comparative Analysis:
Caption: Workflow for assessing batch-to-batch consistency and comparison with an alternative.
Conclusion
The batch-to-batch consistency of this compound is critical for its successful application in research and drug development. A robust analytical testing regimen, including HPLC, GC-MS, and spectroscopic methods, is essential to ensure high purity and a consistent impurity profile. By implementing the methodologies outlined in this guide, researchers can confidently assess the quality of this important synthetic intermediate and make informed decisions when comparing it with potential alternatives like its isomer, 1-(3-methyl-5-phenylisoxazol-4-yl)ethanone. This rigorous approach to quality control will ultimately contribute to more reliable and reproducible scientific outcomes.
References
Independent Verification of the Biological Activity of 4-Acetyl-5-methyl-3-phenylisoxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential biological activities of 4-Acetyl-5-methyl-3-phenylisoxazole with other isoxazole-based compounds. While direct experimental data for 4-Acetyl-5-methyl-3-phenylisoxazole is limited in publicly available literature, this document summarizes the known biological activities of structurally related isoxazole derivatives to infer its potential therapeutic applications. The information is supported by experimental data from various studies and includes detailed methodologies for key biological assays.
Overview of Isoxazole Derivatives' Biological Activities
The isoxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a broad range of pharmacological effects. Derivatives of isoxazole have been extensively studied and have shown potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][2][3][4] This versatility makes the isoxazole nucleus a privileged structure in medicinal chemistry. 4-Acetyl-5-methyl-3-phenylisoxazole, as a member of this class, is noted for its potential in pharmaceutical development, particularly for neurological disorders, and has shown promise in research related to anti-inflammatory and analgesic effects.[2]
Comparative Analysis of Biological Activities
To provide a framework for the potential activities of 4-Acetyl-5-methyl-3-phenylisoxazole, this section presents experimental data for various isoxazole derivatives across several key therapeutic areas.
Anti-inflammatory and Analgesic Activity
Isoxazole derivatives have been widely investigated for their anti-inflammatory and analgesic properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][4][5][6][7][8]
Table 1: Anti-inflammatory and Analgesic Activity of Selected Isoxazole Derivatives
| Compound/Derivative | Biological Activity | Assay | Key Findings | Reference |
| Hypothetical: 4-Acetyl-5-methyl-3-phenylisoxazole | Anti-inflammatory, Analgesic | - | Potential activity suggested, but quantitative data is not available. | [2] |
| 3-(2,4-dichlorophenyl)‑5-furan isoxazole | COX-2 Inhibitor | In vitro COX inhibition assay | IC50: 9.16 ± 0.38 µM (COX-2) | [4] |
| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine | Anti-inflammatory | Carrageenan-induced mice paw edema | 51% inhibition of paw edema | [1] |
| Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives (e.g., 4a, 4f, 4g, 4i) | Analgesic | Hot-plate test | Analgesic effect similar to morphine. | [9] |
| 5-phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase Inhibitor | In vitro xanthine oxidase inhibition | Micromolar to submicromolar potency. | |
| 2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone | Selective COX-2 Inhibitor | In vitro COX inhibition assay | Sub-micromolar selective COX-2 inhibitor. | [7][8] |
Antimicrobial Activity
Several isoxazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[3][10][11]
Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives
| Compound/Derivative | Target Organism(s) | Assay | MIC (Minimum Inhibitory Concentration) | Reference |
| Hypothetical: 4-Acetyl-5-methyl-3-phenylisoxazole | - | - | Data not available. | |
| 4-nitro-3-phenylisoxazole derivatives | Xanthomonas oryzae, Xanthomonas axonopodis | In vitro inhibition assay | >90% inhibition at 50-100 µg/mL | [12] |
| 4-methyl-3,5-diphenylisoxazolidine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | MIC, MBC, MFC assays | MIC values ranging from 6.25 - 50 mg/mL. | [10] |
| Benzofuran based 3,5-disubstituted isoxazoles (e.g., 7b, 7a, 7i) | Gram-positive and Gram-negative bacteria | Antibacterial assay | Potent activity compared to Gentamicin. | [3] |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | S. epidermidis, B. subtilis, C. albicans | MIC assay | MIC = 56.2 µg/mL (bacteria), 14 µg/mL (fungus) | [11] |
Anticancer Activity
The isoxazole scaffold is also present in compounds with cytotoxic activity against various cancer cell lines.[13][14][15]
Table 3: Anticancer Activity of Selected Isoxazole Derivatives
| Compound/Derivative | Cell Line(s) | Assay | IC50 (Half-maximal inhibitory concentration) | Reference |
| Hypothetical: 4-Acetyl-5-methyl-3-phenylisoxazole | - | - | Data not available. | |
| 4-phenoxy-phenyl isoxazole derivative (6l) | A549 (lung), HepG2 (liver), MDA-MB-231 (breast) | MTT assay | 0.22 µM (A549), 0.26 µM (HepG2), 0.21 µM (MDA-MB-231) | [13][14] |
| Tetrazole based isoxazolines (4h, 4i) | A549 (lung), MDA-MB-231 (breast) | MTT assay | 1.51 µM, 1.49 µM (A549); 2.83 µM (MDA-MB-231) | |
| 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide derivatives | HuCCA-1, HepG2, A549, MOLT-3 | Cytotoxicity assay | Displayed cytotoxicity against MOLT-3 cell line. | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of isoxazole derivatives. These protocols can be adapted for the independent verification of the biological activity of 4-Acetyl-5-methyl-3-phenylisoxazole.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This model is widely used to assess the anti-inflammatory activity of novel compounds.
-
Animal Model: Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are divided into control, standard (e.g., Diclofenac sodium), and test groups.
-
The test compound (e.g., 4-Acetyl-5-methyl-3-phenylisoxazole) is administered orally or intraperitoneally at various doses.
-
After a set time (e.g., 30-60 minutes), a subs plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of each animal.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for the treated groups relative to the control group.
-
-
Data Analysis: The results are expressed as the mean increase in paw volume ± SEM. Statistical significance is determined using appropriate tests like ANOVA followed by Dunnett's test.
In Vivo Analgesic Activity: Hot Plate Test
This method is used to evaluate the central analgesic activity of a compound.
-
Animal Model: Swiss albino mice.
-
Procedure:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals are placed on the hot plate, and the latency to a response (e.g., licking of the paws or jumping) is recorded.
-
A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.
-
The test compound or a standard analgesic (e.g., morphine) is administered, and the reaction time is measured at different time points (e.g., 30, 60, 90, and 120 minutes) after administration.
-
-
Data Analysis: An increase in the reaction time is considered an analgesic effect. The results are typically expressed as the mean reaction time ± SEM, and statistical analysis is performed.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of a compound.
-
Materials: 96-well microtiter plates, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria), and the test compound.
-
Procedure:
-
Serial two-fold dilutions of the test compound are prepared in the broth medium in the wells of a microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
-
Data Analysis: The MIC value is reported in µg/mL or µM.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: 96-well plates, cancer cell lines, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours to allow the conversion of MTT to formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilizing agent.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The biological activities of isoxazole derivatives are often mediated through the modulation of specific signaling pathways.
Caption: Simplified NF-κB signaling pathway in inflammation and potential inhibition by isoxazole derivatives.
Caption: Opioid receptor signaling pathway leading to analgesia, a potential mechanism for isoxazole analgesics.
Experimental Workflows
Caption: A typical experimental workflow for determining the in vitro cytotoxicity using the MTT assay.
Caption: Workflow for the in vivo assessment of anti-inflammatory activity.
Conclusion
References
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. acu.edu.in [acu.edu.in]
- 5. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 6. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemclassjournal.com [chemclassjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone (CAS RN: 19212-42-1), ensuring the safety of personnel and environmental compliance.
For researchers and scientists in drug development, the responsible management of chemical waste is paramount. This document provides a detailed, step-by-step protocol for the proper disposal of this compound, a compound utilized in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Always work within a certified chemical fume hood when handling this compound.
Physical and Chemical Properties
A summary of the known quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 19212-42-1 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 51-53 °C[1] or 56-58 °C[2] |
| Boiling Point | 338.6 °C at 760 mmHg[1] |
| Density | 0.970 g/mL (20 °C)[1] or 1.127 g/cm³ |
| Flash Point | 158.6 °C[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following protocol outlines the general steps for its proper disposal as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: As soon as this compound is no longer needed, it must be declared as hazardous waste.
-
Segregate from Other Waste Streams: Do not mix this compound with non-hazardous waste. It should be collected in a dedicated and clearly labeled hazardous waste container.
-
Check for Incompatibilities: Store this compound away from strong oxidizing agents to prevent any adverse chemical reactions.
Step 2: Waste Collection and Storage
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container must be in good condition, free from leaks or cracks.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (19212-42-1), and the approximate quantity of the waste.
-
Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 3: Professional Disposal
-
Contact a Licensed Professional: The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[3] Do not attempt to dispose of this compound down the drain or in regular trash.
-
Controlled Incineration: The recommended method of disposal is through a licensed chemical destruction plant, which may involve controlled incineration with flue gas scrubbing.
-
Provide Necessary Documentation: Be prepared to provide the environmental health and safety (EHS) office or the waste disposal vendor with a completed hazardous waste disposal form, detailing the contents and quantity of the waste.
Step 4: Decontamination of Empty Containers
-
Triple Rinse: Containers that held this compound should be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Container Disposal: After triple rinsing, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or as directed by your institution's EHS office. Combustible packaging materials may also be disposed of via controlled incineration.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone (CAS No. 4756-39-6) was not available at the time of this writing. The following guidance is based on the safety information for the closely related compound, (5-Methyl-3-phenylisoxazol-4-yl)methanol, and general safety protocols for handling isoxazole derivatives. It is imperative to consult the official SDS for this compound once it becomes available and to conduct a thorough risk assessment before handling this chemical. This information is for research use only and not intended for diagnostic or therapeutic use.[1]
I. Immediate Safety Information
Based on available data for structurally similar compounds, this compound should be handled with care, assuming it may cause serious eye irritation and respiratory irritation.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[1] |
| Skin Contact | Wash skin with soap and water.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Ingestion | Clean mouth with water. Never give anything by mouth to an unconscious person.[1] |
II. Personal Protective Equipment (PPE)
A comprehensive PPE plan is the foundation of safe handling. The following table outlines the recommended PPE based on guidelines for similar isoxazole compounds.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the compound.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable protective gloves should be worn.[1] |
| Body Protection | Protective Clothing | A standard lab coat is recommended to prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Should be worn if exposure limits are exceeded or if irritation is experienced.[1] |
III. Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
A. Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Avoid creating dust when handling the solid form.
-
Ensure adequate ventilation, preferably by working in a chemical fume hood.
B. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store at room temperature.[1]
The logical workflow for handling this chemical is outlined in the following diagram:
Caption: Workflow for handling this compound.
IV. Disposal Plan
Proper disposal of chemical waste is essential for environmental and personal safety.
A. Waste Categorization:
-
All waste containing this compound, including empty containers, should be treated as hazardous chemical waste.
B. Disposal Procedure:
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
The decision-making process for the disposal of this compound is illustrated below:
Caption: Disposal decision tree for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

